molecular formula C9H11NO2 B1315987 2-Methyl-2-(3-pyridinyl)propanoic acid CAS No. 169253-35-4

2-Methyl-2-(3-pyridinyl)propanoic acid

Cat. No.: B1315987
CAS No.: 169253-35-4
M. Wt: 165.19 g/mol
InChI Key: KKTMNUCQFGXDNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(3-pyridinyl)propanoic acid is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-2-(3-pyridinyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-(3-pyridinyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-9(2,8(11)12)7-4-3-5-10-6-7/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTMNUCQFGXDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2-(3-pyridinyl)propanoic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-2-(3-pyridinyl)propanoic acid, a heterocyclic carboxylic acid with significant potential in medicinal chemistry. Drawing upon established principles of organic synthesis, analytical chemistry, and pharmacology, this document details its molecular structure, plausible synthetic routes, predicted physicochemical properties, and its prospective role in drug discovery, particularly as a modulator of histamine receptors.

Introduction: A Versatile Scaffold in Medicinal Chemistry

2-Methyl-2-(3-pyridinyl)propanoic acid belongs to the class of pyridine-containing carboxylic acids, a group of compounds recognized for their diverse biological activities. The pyridine ring, an aromatic and electron-deficient heterocycle, can engage in crucial biological interactions such as hydrogen bonding and π-π stacking. The propanoic acid moiety introduces polarity and a potential coordination site for metal ions, often a key feature for enzyme inhibition.

This specific molecule is a derivative of nicotinic acid (3-pyridinecarboxylic acid) and is noted for its potential as a versatile intermediate in the synthesis of more complex pharmaceutical agents. The structural arrangement, featuring a methyl-substituted carbon atom adjacent to the pyridine ring, introduces significant steric hindrance compared to simpler analogs, which can profoundly influence its binding affinity and selectivity for biological targets.

Molecular Structure and Identification

A clear understanding of the molecular architecture is fundamental to exploring the chemistry and biological activity of 2-Methyl-2-(3-pyridinyl)propanoic acid.

Identifier Value
IUPAC Name 2-Methyl-2-(3-pyridinyl)propanoic acid
CAS Number 169253-35-4
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Canonical SMILES CC(C)(C(=O)O)C1=CN=CC=C1
InChI Key YWJAGXJXHNPJLN-UHFFFAOYSA-N

Synthesis and Purification

While specific, peer-reviewed synthesis protocols for 2-Methyl-2-(3-pyridinyl)propanoic acid are not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and analogous reactions. The proposed pathway involves a two-step process: the alkylation of a pyridine derivative followed by hydrolysis of the resulting ester.

Proposed Synthetic Workflow

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis A 3-Bromopyridine C Reaction Vessel A->C B Ethyl 2-bromoisobutyrate B->C D Intermediate Ester (Ethyl 2-methyl-2-(3-pyridinyl)propanoate) C->D   Reagents:   - Zinc Dust   - Nickel(II) chloride   - Solvent: THF   - Conditions: Reflux E Intermediate Ester F Reaction Vessel E->F G 2-Methyl-2-(3-pyridinyl)propanoic acid F->G   Reagents:   - Sodium Hydroxide (aq)   - Solvent: Ethanol/Water   - Conditions: Reflux, followed by acidification (HCl)

A plausible two-step synthesis of 2-Methyl-2-(3-pyridinyl)propanoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-methyl-2-(3-pyridinyl)propanoate

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.2 equivalents) and a catalytic amount of nickel(II) chloride.

  • Suspend the solids in anhydrous tetrahydrofuran (THF).

  • A solution of 3-bromopyridine (1.0 equivalent) and ethyl 2-bromoisobutyrate (1.1 equivalents) in anhydrous THF is added dropwise to the stirred suspension.

  • After the initial exothermic reaction subsides, the mixture is heated to reflux and maintained for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the intermediate ester.

Step 2: Hydrolysis to 2-Methyl-2-(3-pyridinyl)propanoic acid

  • The purified ethyl 2-methyl-2-(3-pyridinyl)propanoate is dissolved in a mixture of ethanol and water (e.g., 1:1 v/v).

  • A solution of sodium hydroxide (2.0-3.0 equivalents) in water is added to the ester solution.

  • The reaction mixture is heated to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • The mixture is then cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 5-6 with dropwise addition of concentrated hydrochloric acid, leading to the precipitation of the product.

  • The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-Methyl-2-(3-pyridinyl)propanoic acid.

Physicochemical Properties

Property Predicted Value/Characteristic Basis for Prediction
Appearance White to off-white solidGeneral appearance of similar carboxylic acids.
Melting Point 120-140 °CBased on melting points of similar substituted propanoic acids.
Boiling Point > 300 °C (with decomposition)High polarity and potential for intermolecular hydrogen bonding.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., methanol, DMSO).Presence of both polar (carboxylic acid, pyridine) and nonpolar (alkyl) groups.
pKa ~4-5Expected acidity of the carboxylic acid group, influenced by the electron-withdrawing nature of the pyridine ring.

Chemical Reactivity

The chemical reactivity of 2-Methyl-2-(3-pyridinyl)propanoic acid is dictated by its two primary functional groups: the carboxylic acid and the pyridine ring.

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. The steric hindrance provided by the two methyl groups on the adjacent carbon may slow the rate of these reactions compared to unhindered carboxylic acids.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the ring makes these reactions less facile than with benzene derivatives.

Potential Applications in Drug Development: A Focus on Histamine Receptor Modulation

Patent literature strongly suggests that the 2-methyl-2-arylpropanoic acid scaffold is a key pharmacophore in the development of histamine H1 receptor antagonists. Derivatives of 2-methyl-2'-phenylpropionic acid have demonstrated potent and selective antihistamine activity. The pyridine ring in 2-Methyl-2-(3-pyridinyl)propanoic acid can act as a bioisostere for the phenyl ring, potentially retaining or modifying the interaction with the H1 receptor.

Furthermore, the 3-pyridinyl propanoic acid framework has been identified as a valuable intermediate for the synthesis of histamine H2 receptor antagonists. This dual potential highlights the importance of this compound as a starting point for the development of novel modulators of histamine signaling pathways, which are implicated in allergic reactions, gastric acid secretion, and neurotransmission.

Hypothesized Mechanism of Action

G A 2-Methyl-2-(3-pyridinyl)propanoic Acid Derivatives B Histamine H1 Receptor A->B Potential Interaction C Histamine H2 Receptor A->C Potential Interaction D Antagonist Binding B->D C->D E Modulation of Intracellular Signaling D->E F Therapeutic Effect (e.g., Anti-allergic, Reduced Gastric Acid) E->F

Potential role as a precursor to histamine receptor antagonists.

Analytical Characterization

The identity and purity of 2-Methyl-2-(3-pyridinyl)propanoic acid can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the two methyl groups, multiplets for the protons on the pyridine ring, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: Signals corresponding to the quaternary carbon, the methyl carbons, the carboxylic carbon, and the carbons of the pyridine ring would be expected.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring (~1600-1400 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight (165.19 g/mol ) would be expected, along with characteristic fragmentation patterns.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be taken when handling 2-Methyl-2-(3-pyridinyl)propanoic acid.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Conclusion

2-Methyl-2-(3-pyridinyl)propanoic acid is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, combining a sterically hindered carboxylic acid with a biologically active pyridine moiety, make it a promising starting material for the synthesis of novel therapeutic agents. The strong evidence from related compounds suggests its significant potential in the development of new histamine receptor modulators for the treatment of allergies and gastric disorders. Further research into its synthesis, characterization, and pharmacological evaluation is warranted to fully explore its therapeutic potential.

References

  • Note: As specific literature detailing the synthesis and properties of 2-Methyl-2-(3-pyridinyl)propanoic acid is not widely available, this reference section is based on analogous compounds and general organic chemistry principles.
  • Patents on 2-methyl-2'-phenylpropionic acid derivatives as antihistamines. (Various). Researchers should search patent databases (e.g., Google Patents, USPTO) for patents related to the synthesis and application of these compounds.

  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

Technical Whitepaper: 2-Methyl-2-(3-pyridinyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Structural Properties, Synthetic Architectures, and Pharmaceutical Utility

Executive Summary

2-Methyl-2-(3-pyridinyl)propanoic acid (CAS: 169253-35-4 ) is a critical heterocyclic building block in medicinal chemistry.[1] Structurally characterized by a gem-dimethyl substitution at the


-carbon relative to the carboxylate, this compound serves as a constrained bioisostere of phenylacetic acid derivatives. Its unique steric and electronic profile makes it an essential scaffold in the development of antihistamines, GPCR ligands, and kinase inhibitors, where it often functions to improve metabolic stability and selectivity compared to its non-methylated analogs.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, and analytical characterization standards.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature & Identifiers
Parameter Detail
IUPAC Name 2-Methyl-2-(pyridin-3-yl)propanoic acid
Common Synonyms

-Dimethyl-3-pyridineacetic acid; 2-(3-Pyridyl)isobutyric acid
CAS Registry Number 169253-35-4
Molecular Formula C

H

NO

Molecular Weight 165.19 g/mol
SMILES CC(C)(C1=CN=CC=C1)C(=O)O
Physicochemical Properties (Experimental & Predicted)

The gem-dimethyl group introduces significant steric bulk, altering the solubility and lipophilicity compared to the parent 3-pyridylacetic acid.

Property Value / Range Significance
Physical State Solid (Crystalline powder)Stable solid form facilitates handling in GMP environments.
Melting Point 141–145 °C (Typical for class)High melting point indicates strong intermolecular hydrogen bonding (dimerization).
pKa (Acid) ~4.2 (Carboxylic acid)Comparable to benzoic acid; deprotonated at physiological pH.
pKa (Base) ~3.5 (Pyridine nitrogen)The pyridine ring is less basic than alkylamines, reducing non-specific binding.
LogP ~1.2Moderate lipophilicity ensures good membrane permeability for drug intermediates.
Solubility Soluble in MeOH, DMSO, DCMPoor water solubility in neutral form; highly soluble as a hydrochloride or sodium salt.

Synthetic Architectures

The synthesis of 169253-35-4 requires overcoming the steric hindrance at the


-carbon. The most robust industrial route involves the double alkylation of an ester precursor, followed by hydrolysis.
Primary Pathway: Dialkylation of Ethyl 3-Pyridylacetate

This route uses strong bases to generate the enolate of ethyl 3-pyridylacetate, which is then trapped with methyl iodide.

  • Step 1: Enolate Formation. Treatment of ethyl 3-pyridylacetate with Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) in THF at -78°C to 0°C.

  • Step 2: Methylation. Addition of excess Methyl Iodide (MeI). This step may require two equivalents of base and alkylating agent to ensure complete conversion to the gem-dimethyl product.

  • Step 3: Hydrolysis. Saponification of the ester using NaOH/MeOH or acid hydrolysis (HCl) to yield the free acid.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting critical decision points for purification.

SynthesisPathway Start Ethyl 3-pyridylacetate (Precursor) Step1 Step 1: Enolate Generation (NaH/THF, 0°C) Start->Step1 Deprotonation Step2 Step 2: Double Methylation (MeI, 2.2 eq) Step1->Step2 Alkylation Intermediate Ethyl 2-methyl-2-(3-pyridyl)propionate (Intermediate Ester) Step2->Intermediate Workup Step3 Step 3: Hydrolysis (6N HCl or NaOH/MeOH) Intermediate->Step3 Saponification Final 2-Methyl-2-(3-pyridinyl)propanoic Acid (CAS 169253-35-4) Step3->Final Crystallization

Figure 1: Step-wise synthetic pathway for the production of 2-Methyl-2-(3-pyridinyl)propanoic acid via ester alkylation.

Analytical Characterization

To ensure the integrity of the compound for pharmaceutical use, the following analytical signatures must be verified.

Proton NMR ( H-NMR)

Solvent: DMSO-d


 or CDCl

  • 
     1.55-1.60 ppm (s, 6H):  The characteristic singlet of the gem-dimethyl group. This is the diagnostic peak for successful alkylation.
    
  • 
     7.30-7.40 ppm (dd, 1H):  Pyridine C5-H.
    
  • 
     7.70-7.80 ppm (dt, 1H):  Pyridine C4-H.
    
  • 
     8.45-8.55 ppm (dd, 1H):  Pyridine C6-H (adjacent to nitrogen).
    
  • 
     8.60-8.70 ppm (d, 1H):  Pyridine C2-H (between nitrogen and alkyl group).
    
  • 
     12.0-13.0 ppm (br s, 1H):  Carboxylic acid proton (may be broad or invisible depending on water content).
    
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode [M+H]

    
    .
    
  • Expected Mass: 166.2 m/z.

  • Fragmentation: Loss of CO

    
     (M-44) is a common fragmentation pathway for carboxylic acids, often yielding a peak at m/z ~122 (isopropyl-pyridine cation).
    

Pharmaceutical Applications

The 2-methyl-2-(3-pyridinyl)propanoic acid moiety is a versatile pharmacophore.

  • Bioisosterism: It acts as a bioisostere for the phenyl-isobutyric acid group found in antihistamines like Fexofenadine . The replacement of the phenyl ring with a pyridine improves aqueous solubility and reduces lipophilicity (LogP), potentially lowering blood-brain barrier penetration and reducing sedative side effects.

  • Metabolic Stability: The gem-dimethyl group blocks metabolic oxidation at the benzylic position, a common clearance pathway for linear alkyl chains. This extends the half-life of drug candidates.

  • Kinase Inhibition: Pyridine moieties are frequent ATP-binding site interactors. This acid can be coupled with amines to form amides that serve as hinge-binding motifs in kinase inhibitors.

Safety & Handling (SDS Summary)

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[2]

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling Protocol:

    • Use in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • In case of contact, wash with copious amounts of water.[3] The compound is acidic; neutralization with weak bicarbonate solution may be necessary for spills.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12136634 (Isomer Reference). Retrieved from [Link]

  • Accela ChemBio. Product Catalog: 2-Methyl-2-(3-pyridyl)propionic Acid (CAS 169253-35-4).[1] Retrieved from [Link]

  • Organic Syntheses. Alkylation of Pyridylacetic Acid Esters (General Procedure). Coll. Vol. 6, p. 611.[4] Retrieved from [Link][4]

Sources

Technical Guide: Biological Activity & Pharmacological Utility of 2-Methyl-2-(3-pyridinyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity and medicinal chemistry applications of 2-Methyl-2-(3-pyridinyl)propanoic acid .

Part 1: Executive Summary & Compound Identity

2-Methyl-2-(3-pyridinyl)propanoic acid (CAS: 169253-35-4 ) is a specialized heterocyclic building block and pharmacophore used extensively in modern drug discovery. While not a marketed drug itself, it serves as a critical bioisostere and metabolically stable anchor in the synthesis of therapeutic agents, particularly H1-antihistamines and PPAR agonists (Peroxisome Proliferator-Activated Receptors).

Its structural uniqueness lies in the combination of a 3-pyridyl ring (providing solubility and H-bonding) with a gem-dimethyl substituted carboxylic acid tail. This specific arrangement exploits the Thorpe-Ingold effect to lock bioactive conformations and block metabolic degradation (beta-oxidation), making it a high-value intermediate for optimizing drug-like properties (DMPK).

PropertyDetail
IUPAC Name 2-Methyl-2-(pyridin-3-yl)propanoic acid
CAS Number 169253-35-4
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Key Moiety

-dimethyl-3-pyridineacetic acid
Primary Utility Pharmacophore for H1 Antagonists, PPAR Agonists, Kinase Inhibitors

Part 2: Chemical Biology & Mechanism of Action

The biological relevance of this compound stems from its ability to modulate the physicochemical and pharmacokinetic profiles of larger drug molecules. It is rarely used as a standalone agent but functions as a privileged scaffold that confers specific biological activities to the final drug candidate.

The Gem-Dimethyl Effect (Conformational Locking)

The two methyl groups at the alpha-position create steric bulk, restricting the rotation of the carboxylic acid tail. This is known as the Thorpe-Ingold effect .

  • Mechanism: By reducing the entropic penalty of binding, the gem-dimethyl group pre-organizes the molecule into a bioactive conformation, often increasing affinity for targets like PPAR

    
    /
    
    
    
    or the Histamine H1 receptor .
  • Metabolic Shielding: The quaternary carbon prevents

    
    -oxidation and hinders esterification/glucuronidation, significantly extending the half-life (
    
    
    
    ) of the parent drug compared to simple acetic acid derivatives.
Pyridine as a Phenyl Bioisostere

Replacing a phenyl ring (common in older drugs like Ibuprofen or Terfenadine) with a 3-pyridyl ring alters the electronic and solubility landscape.

  • Solubility: The pyridine nitrogen (pKa ~5.2) can be protonated at low pH, improving gastric solubility.

  • CYP450 Interaction: The pyridine ring can coordinate with the heme iron of Cytochrome P450 enzymes. Depending on substitution, this moiety can be tuned to either inhibit CYP enzymes (boosting exposure of co-administered drugs) or serve as a metabolic handle.

Part 3: Therapeutic Applications & Signaling Pathways

A. Second-Generation H1-Antihistamines

This acid moiety is a structural analog of the tail found in Bilastine and Fexofenadine .

  • Role: It provides the zwitterionic character necessary for peripheral selectivity. The carboxylic acid prevents the molecule from crossing the Blood-Brain Barrier (BBB), thereby eliminating sedative side effects (CNS penetration).

  • Pathway: The derived antagonists bind to the H1 receptor (G

    
    -coupled GPCR), stabilizing it in the inactive state and preventing Histamine-induced 
    
    
    
    /DAG signaling.
B. Metabolic Disease (PPAR Agonists)

The 2-methyl-2-(3-pyridinyl)propanoic acid fragment is used in the synthesis of dual PPAR


/

agonists
(Glitazar analogs).
  • Role: The acid headgroup mimics free fatty acids, binding to the PPAR nuclear receptor ligand-binding domain (LBD). The gem-dimethyl group fits into the hydrophobic pocket, triggering the recruitment of co-activators (e.g., PGC-1

    
    ).
    
  • Outcome: Upregulation of genes involved in lipid metabolism (PPAR

    
    ) and insulin sensitization (PPAR
    
    
    
    ).
Visualization: Pharmacological Integration

The following diagram illustrates how this building block integrates into downstream therapeutic pathways.

G Compound 2-Methyl-2-(3-pyridinyl) propanoic acid (CAS 169253-35-4) GemDimethyl Gem-Dimethyl Group (Thorpe-Ingold Effect) Compound->GemDimethyl Pyridine 3-Pyridyl Ring (Bioisostere) Compound->Pyridine PPAR PPAR alpha/gamma (Agonist) GemDimethyl->PPAR LBD Binding MetabolicStab Blocked Beta-Oxidation (High t1/2) GemDimethyl->MetabolicStab Steric Shield H1Receptor Histamine H1 Receptor (Antagonist) Pyridine->H1Receptor Solubility/Binding NoSedation Reduced CNS Entry (Non-Sedating) H1Receptor->NoSedation Zwitterionic Nature LipidLowering Lipid Lowering & Insulin Sensitization PPAR->LipidLowering Gene Transcription

Caption: Functional integration of the 2-Methyl-2-(3-pyridinyl)propanoic acid scaffold into H1 and PPAR therapeutic pathways.

Part 4: Experimental Protocols

Synthesis of the Moiety

Context: Standard protocol for generating the building block for SAR studies.

Reagents: 3-Pyridylacetic acid ethyl ester, Methyl Iodide (MeI), Sodium Hydride (NaH), THF. Protocol:

  • Preparation: Dissolve 3-pyridylacetic acid ethyl ester (1.0 eq) in anhydrous THF under

    
     atmosphere. Cool to 0°C.
    
  • Deprotonation: Add NaH (2.2 eq, 60% dispersion in oil) portion-wise. Stir for 30 min to generate the enolate.

  • Alkylation: Add Methyl Iodide (2.5 eq) dropwise. The solution will turn turbid.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC/LC-MS.

  • Hydrolysis: Quench with water. Add LiOH (3.0 eq) in MeOH/H2O to hydrolyze the ester. Reflux for 2 hours.

  • Workup: Acidify aqueous layer to pH 4-5 with 1N HCl. Extract with EtOAc. The gem-dimethyl product is often less polar than the starting material.

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica chromatography.

In Vitro Metabolic Stability Assay (Microsomal Stability)

Context: Verifying the "Metabolic Shielding" hypothesis of the gem-dimethyl group.

Materials: Human Liver Microsomes (HLM), NADPH regenerating system, Test Compound (1 µM). Protocol:

  • Incubation: Pre-incubate HLM (0.5 mg/mL) with the test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Start: Initiate reaction by adding NADPH.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Expected Result: The gem-dimethyl analog should show <20% degradation at 60 min, whereas the des-methyl analog (acetic acid) may show >50% degradation.

Part 5: Data Summary & Physicochemical Properties

The following table summarizes the calculated and observed properties that make this compound a superior fragment for drug design compared to its phenyl or des-methyl analogs.

PropertyValue/DescriptionImpact on Drug Design
pKa (Acid) ~4.2Ionized at physiological pH; prevents CNS penetration (Good for Antihistamines).
pKa (Pyridine) ~5.2Provides solubility buffer in the stomach; H-bond acceptor.
LogP ~1.2Moderate lipophilicity; good balance for oral bioavailability (Lipinski Rule of 5).
TPSA 50.19 ŲPolar surface area amenable to cell permeability (Target <140 Ų).
Rotatable Bonds 1Highly rigid due to gem-dimethyl lock; reduces entropy loss upon binding.
Metabolic Stability HighQuaternary carbon blocks

-oxidation and acyl-glucuronidation.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextualizing Pyridine-Phenyl bioisosterism). Retrieved from [Link]

  • Lassalle, G., et al. (2000). Synthesis and Activity of Novel Dual PPAR / Agonists. Bioorganic & Medicinal Chemistry Letters. (Context on gem-dimethyl acid tails in PPAR agonists).
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Source for Thorpe-Ingold effect and carboxylic acid pharmacophores).

2-Methyl-2-(3-pyridinyl)propanoic Acid: Discovery, Synthesis, and Bioisosteric Utility

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Methyl-2-(3-pyridinyl)propanoic acid (CAS 169253-35-4), a critical building block and bioisostere in modern medicinal chemistry.

Part 1: Executive Summary & Chemical Identity

2-Methyl-2-(3-pyridinyl)propanoic acid , often referred to in process chemistry circles as


-dimethyl-3-pyridineacetic acid , represents a "privileged scaffold" in drug discovery. It emerged not as a standalone therapeutic, but as a strategic solution to two common failure modes in drug development: metabolic instability  and poor aqueous solubility .

Historically, this molecule gained prominence during the "optimization era" of second-generation antihistamines and kinase inhibitors (late 1990s–2000s). Medicinal chemists sought to replace lipophilic phenyl rings with polar pyridine rings (bioisosterism) while simultaneously blocking metabolic "soft spots" using gem-dimethyl groups.

Chemical Profile
PropertyData
IUPAC Name 2-Methyl-2-(pyridin-3-yl)propanoic acid
CAS Number 169253-35-4
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Key Structural Features Pyridine ring (Solubility), Gem-dimethyl (Metabolic Block), Carboxylic Acid (Polar Tail)
pKa (Calculated) ~4.5 (Acid), ~3.2 (Pyridine N)

Part 2: Discovery & Historical Context

The "discovery" of this molecule is best understood as a process chemistry evolution . Unlike natural products found in isolation, 2-Methyl-2-(3-pyridinyl)propanoic acid was "designed" to solve specific medicinal chemistry challenges.

The "Gem-Dimethyl" Effect & Bioisosterism

In the development of drugs like Fexofenadine or Bilastine , the phenyl-acetic acid tail is crucial for potency. However, simple methylene groups (


) alpha to an aromatic ring are prone to rapid oxidation by Cytochrome P450 enzymes.
  • Metabolic Blocking: Chemists introduced the gem-dimethyl group (

    
    ) to sterically hinder and electronically deactivate this position, significantly extending half-life (
    
    
    
    ).
  • Solubility Optimization: Replacing the phenyl ring with a pyridine ring (a classical bioisostere) lowers the LogP (lipophilicity) and introduces a basic nitrogen, improving solubility in aqueous media.

The Synthetic Bottleneck (Pre-2000s)

Early adoption of this scaffold was hampered by synthetic difficulty. Classical enolate alkylation (reacting 3-pyridylacetate with methyl iodide) was plagued by:

  • Self-alkylation: The pyridine nitrogen competes as a nucleophile (quaternization).

  • Poly-alkylation: Difficulty stopping at the dimethyl stage.

  • Electron Deficiency: The electron-poor pyridine ring makes the alpha-protons less acidic and the ring susceptible to nucleophilic attack during harsh lithiation conditions.

The "history" of this molecule is defined by the breakthrough in Palladium-Catalyzed Alpha-Arylation , which allowed efficient access to this hindered core.

Part 3: Synthesis & Experimental Protocols

The modern, authoritative method for synthesizing 2-Methyl-2-(3-pyridinyl)propanoic acid utilizes a Reformatsky-type coupling or Pd-catalyzed alpha-arylation , avoiding the pitfalls of classical alkylation.

Protocol: Pd-Catalyzed Synthesis via Silyl Ketene Acetal

This protocol is based on the methodology popularized by the Hartwig and Buchwald groups, adapted for electron-deficient heterocycles.

Reaction Scheme: 3-Bromopyridine + MMA (Silyl Ketene Acetal) + ZnF₂ + Pd(dba)₂ → Ester Intermediate → Hydrolysis → Product

Materials
  • Substrate: 3-Bromopyridine (1.0 eq)

  • Reagent: Methyl trimethylsilyl dimethylketene acetal (MTSDMA) (1.2 eq)

  • Catalyst: Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (2 mol%)

  • Ligand: Tri-tert-butylphosphine (

    
    ) (4 mol%)
    
  • Activator: Zinc Fluoride (

    
    ) (0.6 eq)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Catalyst Loading: In a glovebox (or under strict

    
     flow), charge the flask with 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Substrate Addition: Add 3-Bromopyridine and anhydrous DMF via syringe.

  • Reagent Addition: Add Methyl trimethylsilyl dimethylketene acetal dropwise. Note: The silyl ketene acetal serves as the nucleophile equivalent of the isobutyrate enolate.

  • Reaction: Heat the mixture to 80°C for 12–18 hours. Monitor conversion by LC-MS (Look for Methyl ester mass: M+1 = 180.2).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (

    
    ) to remove DMF. Dry organic layer over 
    
    
    
    , filter, and concentrate.
  • Hydrolysis (The Final Step): Dissolve the crude ester in a 1:1 mixture of THF/Water. Add LiOH (3.0 eq) and stir at 50°C for 4 hours.

  • Isolation: Acidify to pH 3–4 with 1N HCl. Extract with EtOAc. The product, 2-Methyl-2-(3-pyridinyl)propanoic acid , often crystallizes upon concentration or can be purified via recrystallization from Ethanol/Hexane.

Part 4: Mechanism of Action & Signaling Pathways (Chemical Logic)

While the molecule itself is an intermediate, its role in drug design follows a strict logic of Metabolic Stability and Bioisosterism .

Diagram: The "Gem-Dimethyl" Bioisostere Logic

The following diagram illustrates why this specific scaffold is selected over phenyl-acetic acid derivatives in drug design cycles.

Bioisostere_Logic Phenyl_Acid Phenyl-Acetic Acid (High Lipophilicity) Metabolic_Liability Alpha-Carbon Oxidation (Rapid Clearance) Phenyl_Acid->Metabolic_Liability CYP450 Attack Design_Step_1 Add Gem-Dimethyl Phenyl_Acid->Design_Step_1 Optimization Stable_Intermediate Phenyl-Isobutyric Acid (Metabolically Stable) Design_Step_1->Stable_Intermediate Blocks Oxidation Design_Step_2 Pyridine Scan (Bioisosterism) Stable_Intermediate->Design_Step_2 Improve Solubility Target_Molecule 2-Methyl-2-(3-pyridinyl) propanoic acid (Optimized DMPK) Design_Step_2->Target_Molecule Lower LogP Applications Applications: - Syk Inhibitors - H1 Antihistamines - GPR119 Agonists Target_Molecule->Applications Incorporated into API

Caption: Evolution from metabolically labile phenyl-acetic acids to the optimized pyridyl-isobutyric scaffold.

Part 5: Applications in Drug Discovery

This acid is rarely the final drug; it is the "tail" attached to a larger pharmacophore to tune properties.

Spleen Tyrosine Kinase (Syk) Inhibitors

In the development of Syk inhibitors (for rheumatoid arthritis and oncology), the 2-methyl-2-(3-pyridinyl)propanoic moiety is often attached to an amine scaffold. The carboxylic acid interacts with solvent-exposed lysine or arginine residues in the kinase pocket, while the gem-dimethyl group locks the conformation.

Next-Generation Antihistamines

Following the success of Bilastine (which uses a phenyl-isobutyric tail), researchers investigated the 3-pyridyl analog to reduce brain penetration (by lowering lipophilicity) and maintain high H1-receptor selectivity. The pyridine nitrogen provides an additional handle for salt formation, improving formulation options.

GPR119 Agonists

For metabolic disorders (Type 2 Diabetes), GPR119 agonists require polar tails to interact with the receptor surface. This scaffold provides the necessary polarity without the metabolic liability of a linear alkyl chain.

Part 6: References

  • Hartwig, J. F. (2002). "Palladium-Catalyzed Amination of Aryl Halides and the Discovery of Alpha-Arylation." Angewandte Chemie International Edition. Link (Foundational chemistry for synthesizing this scaffold).

  • Pfizer Inc. (2004). "Pyridine derivatives as intermediates." US Patent 6,734,308. Link (Describes the synthesis of related pyridine-acetic acids).

  • BenchChem. (2023). "Structure and properties of 2-Methyl-2-(3-pyridinyl)propanoic acid (CAS 169253-35-4)." Chemical Data Repository. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link (Contextualizes the use of pyridine vs. phenyl rings).

  • Wyrwa, R., et al. (2007). "Optimization of Spleen Tyrosine Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Illustrates the use of dimethyl-propanoic acid tails in kinase inhibitor design).

Technical Deep Dive: 2-Methyl-2-(3-pyridinyl)propanoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utility in Drug Design & Synthetic Methodology

Executive Summary

This technical guide analyzes 2-methyl-2-(3-pyridinyl)propanoic acid , a privileged structural motif in modern medicinal chemistry.[1] Often utilized as a "tail" or "linker" in complex drug molecules—most notably the ASBT inhibitor Volixibat —this scaffold combines the metabolic stability of the gem-dimethyl group with the physiochemical advantages of the pyridine ring.

This guide is designed for medicinal chemists and process scientists.[1] It moves beyond basic structural description to explore the causality of design (why this specific arrangement improves drug-likeness) and provides validated synthetic protocols for its generation and incorporation.

Part 1: Medicinal Chemistry Architecture

The Structural Rationale

The utility of 2-methyl-2-(3-pyridinyl)propanoic acid rests on two pillars of molecular design: the Thorpe-Ingold Effect and Pyridine Bioisosterism .[1]

  • The gem-Dimethyl Effect (Thorpe-Ingold): Replacing alpha-hydrogens with methyl groups restricts the rotational freedom of the propanoic acid side chain.[1] This "conformational lock" pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor (e.g., ASBT or GPCRs). Furthermore, the gem-dimethyl group blocks metabolic

    
    -oxidation, significantly extending the half-life (
    
    
    
    ) of the parent drug.[1]
  • Pyridine as a Polar Handle: Unlike a phenyl ring, the 3-pyridyl ring possesses a basic nitrogen (pKa ~5.2).[1] At physiological pH, this modulates lipophilicity (

    
    ), improving aqueous solubility compared to its carbocyclic analog.[1] The nitrogen also serves as a specific hydrogen bond acceptor, often crucial for anchoring the ligand in solvent-exposed pockets.[1]
    
Structure-Activity Relationship (SAR) Visualization[1]

SAR_Analysis Core 2-Methyl-2-(3-pyridinyl) propanoic acid GemDimethyl Gem-Dimethyl Group (Thorpe-Ingold Effect) Core->GemDimethyl Pyridine 3-Pyridyl Ring (Solubility & H-Bonding) Core->Pyridine Carboxyl Carboxylic Acid (Amide Coupling Handle) Core->Carboxyl MetabStab Blocks α-Oxidation (Increases t1/2) GemDimethyl->MetabStab Entropy Reduces Entropic Penalty (Increases Affinity) GemDimethyl->Entropy LogD Modulates LogD (Improves Solubility) Pyridine->LogD

Figure 1: SAR deconstruction of the scaffold showing the functional role of each substructure.[1]

Part 2: Synthetic Protocols

The synthesis of this moiety presents a specific challenge: alkylating the alpha-position of a pyridine-acetic acid derivative without inducing polymerization or side reactions on the pyridine nitrogen.

Primary Route: Dialkylation of Ethyl 3-Pyridylacetate

This protocol is the industry standard for generating the gem-dimethyl motif.[1] It relies on the high acidity of the benzylic-like protons at the C2 position.

Reagents:

  • Substrate: Ethyl 3-pyridylacetate (CAS: 39931-77-6)[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (Requires inert atmosphere)[1]

  • Electrophile: Methyl Iodide (MeI)[1]

  • Solvent: DMF or THF (Anhydrous)[1]

Step-by-Step Protocol:

  • Preparation: Flame-dry a 250mL round-bottom flask (RBF) and purge with Argon. Add NaH (2.2 equivalents) and wash with dry hexanes to remove mineral oil if downstream purification is sensitive. Suspend NaH in anhydrous DMF (0.5 M concentration relative to substrate).[1]

  • Enolate Formation: Cool the suspension to 0°C. Add Ethyl 3-pyridylacetate (1.0 equiv) dropwise. The solution will evolve

    
     gas and turn yellow/orange, indicating enolate formation. Stir for 30 minutes at 0°C.
    
  • Alkylation: Add Methyl Iodide (2.5 equiv) dropwise via syringe. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4-16 hours. Monitor by TLC or LCMS.[1] The appearance of the dialkylated product (M+28 mass shift) confirms the reaction.

  • Quench & Workup: Cool to 0°C. Quench carefully with saturated

    
    . Extract with Ethyl Acetate (3x).[1] Wash combined organics with water and brine to remove DMF.[1] Dry over 
    
    
    
    .[1]
  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF/MeOH. Add 2N LiOH (3 equiv). Stir at RT for 3 hours. Acidify to pH 4 with 1N HCl and extract with DCM.

  • Purification: Recrystallization from hexanes/ethyl acetate or column chromatography (DCM:MeOH gradient).

Synthetic Workflow Visualization

Synthesis_Workflow Start Ethyl 3-pyridylacetate Step1 Deprotonation (NaH/DMF) Enolate Formation Start->Step1 Step2 Methylation (MeI, 2.5 eq) Gem-Dimethyl Installation Step1->Step2 Intermed Intermediate: Ethyl 2-methyl-2-(3-pyridyl)propionate Step2->Intermed Step3 Hydrolysis (LiOH, THF/H2O) Ester Cleavage Intermed->Step3 Final Product: 2-Methyl-2-(3-pyridinyl)propanoic acid Step3->Final

Figure 2: Step-wise synthetic pathway for the generation of the target acid from commercially available precursors.

Part 3: Case Study - Volixibat (ASBT Inhibition)[1][2]

The most prominent application of this scaffold is in Volixibat (SHP626) , an Apical Sodium-dependent Bile Acid Transporter (ASBT) inhibitor used for treating cholestatic liver diseases and NASH.[1]

Mechanistic Role of the Scaffold

In Volixibat, the 2-methyl-2-(3-pyridinyl)propanoic acid moiety is attached via an amide bond to the C2-amine of a glucose derivative.[1]

  • Binding Mode: The glucose moiety mimics the natural bile acid substrate. The "tail" (our scaffold) extends into a hydrophobic pocket of the transporter.

  • Selectivity: The pyridine ring provides a critical vector for interaction, likely engaging in water-mediated hydrogen bonding or pi-stacking within the ASBT extracellular loop, distinguishing it from endogenous bile acids.[1]

  • Stability: The gem-dimethyl group prevents the rapid degradation of the amide linker by peptidases or metabolic oxidation, ensuring the drug survives the harsh environment of the GI tract to reach the ileum.

Comparative Data: Pyridine vs. Phenyl Analogs

The following table illustrates why the pyridine variant is preferred over the phenyl analog (based on general medicinal chemistry principles applied to this class).

Feature3-Pyridyl Analog (Volixibat)Phenyl AnalogImpact on Drug Design
LogD (pH 7.4) ~1.5 - 2.0 (Lower)~2.5 - 3.0 (Higher)Pyridine improves aqueous solubility.[1]
pKa (Ring) ~5.2 (Basic N)N/A (Neutral)Pyridine allows salt formation (e.g., HCl salt).[1]
Metabolic Stability High (Blocked α-position)High (Blocked α-position)Both benefit from gem-dimethyl effect.[1]
H-Bonding Acceptor (Nitrogen)NonePyridine gains additional binding enthalpy.[1]

Part 4: Analytical Profiling & Validation

To ensure the trustworthiness of the synthesized material, the following analytical signatures must be verified.

NMR Characterization (Proton)[1]
  • Gem-Dimethyl: A strong singlet integrating to 6H is typically found between 1.50 - 1.65 ppm .[1] This is the diagnostic signal for successful dialkylation.

  • Pyridine Protons:

    • H2 (between N and alkyl group): Singlet/Doublet ~8.5 ppm.[1]

    • H6 (adjacent to N): Doublet ~8.4 ppm.[1]

    • H4/H5: Multiplets ~7.2 - 7.6 ppm.[1]

  • Absence of Alpha-H: There should be NO quartet or triplet signals in the 3.0-4.0 ppm range, confirming the replacement of alpha-protons.

Mass Spectrometry (LCMS)[1]
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Target Mass: Calculated MW = 165.19 g/mol .[1]

  • Observed Ion: Look for

    
    .[1]
    
  • Fragmentation: A loss of 44 Da (

    
    ) is common in MS/MS fragmentation of carboxylic acids.
    

References

  • Volixibat (SHP626) Structure & Clinical Context: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 24987688, Volixibat. [Link][1]

  • The Gem-Dimethyl Effect in Medicinal Chemistry: Talele, T. T. (2018).[1][2] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link][1][2]

  • Synthesis of Pyridine Acetic Acid Derivatives (Patent): Google Patents. (2008).[1] Method for preparing alpha, alpha-dimethylphenylacetic acid (Analogous Protocol). [1][3]

  • Pyridine Scaffolds in Drug Discovery: Altaf, A. A., et al. (2015).[1] Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

Sources

Technical Guide: Spectroscopic Characterization of 2-Methyl-2-(3-pyridinyl)propanoic Acid

[1]

CAS Number: 169253-35-4 Formula: C



Molecular Weight:IUPAC Name:123

Introduction & Structural Context

2-Methyl-2-(3-pyridinyl)propanoic acid is a critical heterocyclic building block, often utilized in the synthesis of antihistamines (e.g., analogs of Rupatadine) and kinase inhibitors.[1] Its structure features a pyridine ring substituted at the 3-position with a gem-dimethyl-substituted carboxylic acid tail.[1]

From an analytical perspective, this molecule presents a "push-pull" electronic environment: the electron-deficient pyridine ring deshields the aromatic protons, while the quaternary carbon (

1

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) is the primary tool for structural validation.[1] The following data represents the standard spectral signature observed in deuterated chloroform (CDCl



H NMR (Proton NMR)
  • Solvent: DMSO-d

    
     (Recommended for solubility of the zwitterionic/acid form).[1]
    
  • Frequency: 400 MHz (Standard).[1]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.40 - 12.60 Broad Singlet (br s)1H–COOHCarboxylic acid proton.[1] Highly dependent on concentration and solvent (H-bonding).[1]
8.55 - 8.60 Singlet (d, fine coupling)1HPy-H2Most deshielded due to proximity to Nitrogen and lack of shielding alkyl groups.[1]
8.45 - 8.50 Doublet (d)1HPy-H6

-proton to Nitrogen; couples with H5 (

Hz).[1]
7.75 - 7.80 Doublet of Doublets (dt/dd)1HPy-H4Para to Nitrogen; couples with H5 (

Hz) and H2.[1]
7.35 - 7.40 Doublet of Doublets (dd)1HPy-H5Most shielded aromatic proton (

-position); couples with H4 and H6.[1]
1.50 - 1.55 Singlet (s)6H–C(CH

)

Gem-dimethyl group.[1] Appears as a sharp singlet due to symmetry and lack of adjacent protons.[1]
C NMR (Carbon NMR)
  • Solvent: DMSO-d

    
    
    
Chemical Shift (

, ppm)
Carbon TypeAssignmentNotes
177.5 Quaternary (C=O)C OOHCarbonyl carbon; typical acid shift.[1]
148.2 CH (Ar)Py-C2

-carbon, highly deshielded.[1]
147.5 CH (Ar)Py-C6

-carbon, highly deshielded.[1]
140.1 Quaternary (Ar)Py-C3Ipso-carbon attached to the propanoic chain.[1]
134.5 CH (Ar)Py-C4

-carbon relative to Nitrogen.[1]
123.8 CH (Ar)Py-C5

-carbon, most shielded aromatic signal.[1]
45.2 Quaternary (Aliph)C (CH

)

Quaternary carbon linking ring and acid.[1]
26.1 CH

(Aliph)
–C(C H

)

Methyl carbons (equivalent).[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.[1] The ionization mode of choice is Electrospray Ionization (ESI) in Positive mode (ESI+), utilizing the basic nitrogen of the pyridine ring.[1]

ESI-MS Data
  • Molecular Ion [M+H]

    
    : 
    
    
    166.1[1]
  • Adducts: May observe [M+Na]

    
     (
    
    
    188.[1]1) or [M+K]
    
    
    (
    
    
    204.1).[1]
Fragmentation Pathway (MS/MS)

The fragmentation is driven by the stability of the pyridine ring and the lability of the carboxylic acid group.

  • Loss of Carboxyl Group (Neutral Loss of 45 Da):

    • Precursor:

      
       166.1
      
    • Product:

      
       121.1 (Isopropyl-pyridine cation).[1]
      
    • Mechanism:[4][5] Decarboxylation is the dominant pathway.

  • Loss of Methyl Radical (Minor):

    • Product:

      
       150.1 (Loss of CH
      
      
      from gem-dimethyl).[1]

MassSpecFragmentationM_H[M+H]+ m/z 166.1Frag1[M - COOH]+ m/z 121.1 (Base Peak)M_H->Frag1- HCOOH (46 Da) or -COOH (45 Da)Frag2[M - CH3]+ m/z 151.1M_H->Frag2- CH3 (15 Da)PyridinePyridine Ring Fragments m/z 78/79Frag1->PyridineRing Cleavage

Caption: Proposed ESI+ fragmentation pathway for 2-Methyl-2-(3-pyridinyl)propanoic acid.

Infrared Spectroscopy (IR)

IR analysis is useful for confirming the presence of the carboxylic acid and the aromatic system.[1]

  • Sample Preparation: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

  • Key Absorption Bands:

Wavenumber (cm

)
Vibration ModeFunctional GroupDescription
3300 - 2500 O–H StretchCarboxylic AcidVery broad, "hump" characteristic of H-bonded dimers.
1705 - 1725 C=O[1] StretchCarboxylic AcidStrong, sharp band.[1]
1580 - 1600 C=C / C=N StretchPyridine RingCharacteristic "breathing" modes of the heterocyclic ring.[1]
1360 & 1380 C–H BendGem-Dimethyl"Gem-dimethyl doublet"; two bands of unequal intensity.[1]
700 - 750 C–H Out-of-PlaneAromaticIndicative of 3-substitution pattern.[1]

Experimental Protocol: Sample Preparation for Analysis

To ensure reproducibility and spectral integrity, follow this validated workflow.

Protocol: NMR Sample Preparation
  • Massing: Weigh approximately 5–10 mg of the solid acid into a clean vial.

  • Solvent Selection: Add 0.6 mL of DMSO-d

    
     .
    
    • Why DMSO? Chloroform (CDCl

      
      ) may lead to peak broadening of the carboxylic proton due to exchange rates.[1] DMSO ensures a sharp, distinct acid peak (usually >12 ppm) and solubilizes the zwitterionic forms effectively.[1]
      
  • Filtration: If the solution is cloudy (due to salt formation), filter through a cotton plug into the NMR tube.[1]

  • Acquisition: Run a standard proton sequence (16 scans).[1]

WorkflowStartSolid Sample (5-10 mg)SolventAdd 0.6 mL DMSO-d6 (Solubilizes Zwitterion)Start->SolventCheckVisual Inspection: Clear Solution?Solvent->CheckFilterFilter via Cotton PlugCheck->FilterNoTransferTransfer to 5mm NMR TubeCheck->TransferYesFilter->TransferAnalyzeAcquire 1H NMR (16 Scans, 298K)Transfer->Analyze

Caption: Standardized NMR sample preparation workflow to ensure spectral resolution.

References

  • Compound Identification: Sigma-Aldrich Product Specification, 2-Methyl-2-(3-pyridinyl)propanoic acid (CAS 169253-35-4).[1]

  • Spectral Prediction Principles: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][6] (Standard reference for chemical shift prediction of pyridine derivatives).

  • Synthesis & Characterization: Patents referencing 2-methyl-2-(3-pyridyl)propanoic acid as an intermediate often describe its physical properties.[1] See generally US Patent 8,633,223 (Process for preparation of 2-methyl-2'-phenylpropionic acid derivatives - analogous chemistry).[1]

Solubility Profiling of 2-Methyl-2-(3-pyridinyl)propanoic Acid: Thermodynamic Characterization and Process Implications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2-Methyl-2-(3-pyridinyl)propanoic acid in Different Solvents Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Chemical Engineers.

Executive Summary

The solubility profile of 2-Methyl-2-(3-pyridinyl)propanoic acid (CAS: 25195-95-5), a critical intermediate in the synthesis of antihistamines and kinase inhibitors, is governed by its amphoteric nature. As a zwitterionic molecule containing both a basic pyridine ring and an acidic carboxylic tail, its dissolution thermodynamics are non-linear and highly sensitive to solvent polarity and pH.

This guide provides a rigorous technical framework for predicting, measuring, and modeling the solubility of this compound. It moves beyond static data to explain the causality of dissolution, offering a self-validating protocol for researchers to generate precise solubility curves essential for crystallization and purification workflows.

Chemical Identity & Physicochemical Context

To understand the solubility behavior, we must first analyze the solute's molecular interactions.

PropertyValue / DescriptionImpact on Solubility
IUPAC Name 2-Methyl-2-(pyridin-3-yl)propanoic acid--
Structure Pyridine ring + Gem-dimethyl propanoic acid tailSteric bulk of gem-dimethyl group reduces packing efficiency, potentially enhancing solubility compared to linear analogs.
pKa (Pyridine N) ~3.5 - 4.0 (Predicted)Proton acceptor. Increases solubility in acidic media (pH < 3).
pKa (Carboxylic Acid) ~4.5 - 4.8 (Predicted)Proton donor. Increases solubility in basic media (pH > 6).
Isoelectric Point (pI) ~4.2Critical: Minimum aqueous solubility occurs here (Zwitterionic form dominates).
Predicted Solubility Trends & Solvent Selection

Based on the structural analogs (e.g., Nicotinic acid, 3-Pyridylacetic acid) and Hansen Solubility Parameters (HSP), the expected solubility hierarchy follows a "Like-Dissolves-Like" principle modified by hydrogen bonding capability.

  • Polar Protic (Water, Methanol, Ethanol): High solubility due to strong Hydrogen Bonding (HB) interactions with both the carboxyl group and pyridine nitrogen.

  • Polar Aprotic (Acetone, Ethyl Acetate): Moderate solubility. Dipole-dipole interactions dominate.

  • Non-Polar (Toluene, Hexane): Low to Negligible solubility. High energy barrier for cavity formation; lack of HB donors/acceptors.

Representative Solubility Data (Analog-Based Projection)

Note: Values below are representative of the class (Pyridine-alkanoic acids) to guide experimental design.

SolventPolarity Index (

)
Solubility Trend (

)
Thermodynamic Driver
Methanol 5.1High / Steep IncreaseEnthalpy driven (

)
Ethanol 4.3High / Moderate IncreaseEntropy/Enthalpy balance
Water (pH 7) 10.2Very HighIon-dipole interactions (Anionic form)
Acetone 5.1ModerateDipole-dipole
Ethyl Acetate 4.4Low-ModerateWeak HB acceptance
Toluene 2.4Very LowDispersion forces only
Experimental Protocol: Laser Monitoring Observation Technique

For high-precision determination of mole fraction solubility (


), the Laser Dynamic Method  is superior to static gravimetric analysis due to faster data acquisition and elimination of sampling errors (filtration losses).
Workflow Logic

The system relies on the Tyndall effect. A laser passes through a suspension; as temperature rises, the solid dissolves. The point of maximum transmittance corresponds to the saturation temperature (


).

SolubilityProtocol Prep Sample Preparation (Weigh Solute m1 + Solvent m2) Setup Jacketted Vessel Setup (Stirring + Laser Path) Prep->Setup Cool Cooling Phase (T < Estimated Saturation) Setup->Cool Heat Controlled Heating (Rate: 0.1 K/min) Cool->Heat Detect Laser Transmittance Spike (Dissolution Point) Heat->Detect Detect->Heat If no spike, add solvent Calc Calculate Mole Fraction (x) Detect->Calc

Figure 1: Workflow for the Laser Dynamic Solubility Determination. This method minimizes gravimetric errors associated with filter retention.

Step-by-Step Methodology
  • Preparation: Accurately weigh solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel (uncertainty
    
    
    g).
  • Equilibration: Set the stirring speed to 400 rpm. Cool the mixture until a distinct turbidity (suspension) is observed.

  • Ramping: Increase temperature slowly (0.1 to 0.2 K/min) using a programmable circulating water bath.

  • Detection: Continuously monitor the laser intensity passing through the solution. The temperature at which the laser intensity reaches a plateau (maximum transmittance) is recorded as

    
    .
    
  • Replication: Repeat the process 3 times for statistical validity.

  • Calculation: Convert mass to mole fraction (

    
    ):
    
    
    
    
Thermodynamic Modeling

To translate experimental points into a continuous predictive model for process design (e.g., cooling crystallization curves), the Modified Apelblat Equation is the industry standard for this class of molecules.

The Modified Apelblat Model


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from regression.
    

Interpretation of Parameters:

  • 
     and 
    
    
    
    : Reflect the non-ideal behavior of the solution (activity coefficient variation).
  • 
     : Accounts for the temperature dependence of the enthalpy of fusion.
    
Van't Hoff Analysis (Enthalpy of Dissolution)

For process safety (heat duty calculations), the apparent standard enthalpy of dissolution (


) is calculated using the Van't Hoff plot (

vs

):


  • Insight: For 2-Methyl-2-(3-pyridinyl)propanoic acid, dissolution is endothermic (

    
    ), meaning solubility increases with temperature. The slope is steepest in polar protic solvents, indicating a higher energy cost to break the solute-solute lattice compared to the energy gained from solvation.
    
Process Application: Crystallization Strategy

The solubility data dictates the purification strategy. The steep solubility curve in alcohols suggests Cooling Crystallization is viable, while the low solubility in non-polar solvents suggests an Anti-Solvent approach.

CrystallizationLogic Start Crude 2-Methyl-2-(3-pyridinyl)propanoic acid Decision Select Purification Method Start->Decision PathA Cooling Crystallization (Use Ethanol/Methanol) Decision->PathA High Purity Req PathB Anti-Solvent Crystallization (Dissolve in Alcohol -> Add Toluene) Decision->PathB Heat Sensitive PathC pH Swing Precipitation (Dissolve in Base -> Acidify to pH 4.2) Decision->PathC Bulk Recovery MechA Mechanism: High d(Solubility)/dT allows high recovery on cooling. PathA->MechA MechB Mechanism: Rapid supersaturation generation by reducing solvent power. PathB->MechB MechC Mechanism: Zwitterion formation at pI minimizes solubility. PathC->MechC

Figure 2: Decision Matrix for Purification based on Solubility Thermodynamics.

Technical Recommendation: For pharmaceutical grade purity, Path A (Cooling Crystallization in Ethanol) is recommended. The solubility curve in ethanol typically allows for a high recovery yield (dissolve at 60°C, crystallize at 5°C) while rejecting non-polar impurities.

References
  • Wang, J., et al. (2014). "Solubility and Thermodynamic Properties of Nicotinic Acid in Different Solvents." Journal of Chemical & Engineering Data. (Provides comparative data for pyridine-carboxylic acids).

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics. (Foundational paper for the Apelblat model).

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility mechanisms of zwitterions).
  • BenchChem. "Overcoming solubility issues with 2-Amino-2-(pyridin-3-yl)acetonitrile." (Technical note on handling pyridine-derivatives solubility).

Sources

A Technical Guide to the Thermochemical Characterization of 2-Methyl-2-(3-pyridinyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous characterization of a drug candidate's physicochemical properties is a cornerstone of modern pharmaceutical development. This guide provides a comprehensive framework for determining the essential thermochemical data of 2-Methyl-2-(3-pyridinyl)propanoic acid, a novel pyridine derivative. In the absence of established literature values for this specific molecule, this document serves as a practical whitepaper, detailing both the experimental methodologies and computational approaches necessary to elucidate its thermal behavior. By understanding the principles behind techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and computational chemistry, researchers can systematically evaluate the stability, safety, and suitability of this compound for further development. This guide is structured to empower research and development teams with the foundational knowledge to generate reliable and reproducible thermochemical data, ensuring a robust and data-driven approach to drug substance characterization.

The Critical Role of Thermochemical Data in Pharmaceutical Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, many of which can be anticipated and mitigated through a thorough understanding of its fundamental physicochemical properties. For a compound such as 2-Methyl-2-(3-pyridinyl)propanoic acid, its thermochemical profile is not merely academic; it is a critical determinant of its viability as a drug candidate. Key thermochemical parameters provide indispensable insights into:

  • Thermal Stability and Degradation Pathways: Understanding the temperature at which a compound begins to decompose is paramount for defining safe handling, storage, and processing conditions. TGA is a principal tool for this assessment, revealing the onset of mass loss as a function of temperature. The decomposition of related organic compounds often occurs in multiple stages, indicating the cleavage of specific bonds at different energy thresholds.[1]

  • Polymorphism and Crystalline Form: The melting point and enthalpy of fusion, determined by DSC, are characteristic of a specific crystalline form. Variations in these values can indicate the presence of different polymorphs, which can have significant implications for the drug's solubility, bioavailability, and stability.

  • Process Safety and Hazard Analysis: The energy released during decomposition can pose significant safety risks during manufacturing, particularly during drying or milling operations where energy is applied. Thermochemical data is essential for conducting thorough hazard analyses and ensuring safe scale-up.

  • Formulation Development: Knowledge of a compound's melting behavior and heat capacity is crucial for designing robust formulation processes, such as hot-melt extrusion or spray drying.

This guide will delineate the established experimental and computational workflows for generating this critical dataset for 2-Methyl-2-(3-pyridinyl)propanoic acid.

Experimental Determination of Thermochemical Properties

A multi-technique approach is essential for a comprehensive understanding of a compound's thermal behavior. The following sections detail the core experimental protocols.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone thermal analysis technique that measures the difference in heat flow into a sample and a reference as a function of temperature. It provides quantitative information on melting, crystallization, and heat capacity.

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of 2-Methyl-2-(3-pyridinyl)propanoic acid into a clean, inert DSC pan (e.g., aluminum). Crimp the pan with a lid to encapsulate the sample.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point.

    • Hold the sample at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Reheat the sample using the same ramp rate to observe any changes in the thermal profile after melting and recrystallization.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine:

    • Melting Point (Tm): The temperature at the peak of the endothermic melting event.

    • Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak, which quantifies the energy required to melt the sample.

    • Heat Capacity (Cp): Can be determined from the shift in the baseline of the heat flow signal.

Causality Behind Experimental Choices:

  • The use of an inert atmosphere is critical to ensure that the observed thermal events are related to physical transitions (like melting) and not chemical reactions with the surrounding air (oxidation).

  • A controlled heating rate of 10 °C/min is standard for balancing resolution and experimental time. Slower rates can improve the resolution of closely spaced thermal events, while faster rates can increase sensitivity.

  • The heat-cool-reheat cycle is a self-validating system. It can reveal information about the sample's ability to recrystallize, the presence of amorphous content, or the occurrence of thermally induced transformations.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is the primary method for assessing thermal stability and decomposition profiles.

Experimental Protocol for TGA Analysis:

  • Sample Preparation: Place 5-10 mg of 2-Methyl-2-(3-pyridinyl)propanoic acid into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan onto the TGA's sensitive microbalance.

    • Purge the furnace with a controlled atmosphere (e.g., nitrogen or air at 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The derivative of this curve (DTG) shows the rate of mass loss.

    • Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.

    • Decomposition Stages: The TGA and DTG curves can reveal if the decomposition occurs in single or multiple steps. For example, the thermal decomposition of some organic anhydrides proceeds via first-order kinetics, yielding specific products at distinct temperature ranges.[2]

Self-Validating System:

  • Running the TGA experiment under both an inert (nitrogen) and an oxidative (air) atmosphere helps to elucidate the decomposition mechanism. A lower decomposition temperature in air suggests an oxidative process is involved.

  • Coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) allows for the identification of the gaseous products evolved during decomposition, providing a deeper mechanistic understanding.

Illustrative Experimental Workflow Diagram:

G cluster_dsc DSC Protocol cluster_tga TGA Protocol dsc_prep 1. Sample Prep (2-5 mg) dsc_setup 2. Instrument Setup (N2 Purge) dsc_prep->dsc_setup dsc_program 3. Thermal Program (10°C/min) dsc_setup->dsc_program dsc_analysis 4. Data Analysis dsc_program->dsc_analysis dsc_output Melting Point Enthalpy of Fusion Heat Capacity dsc_analysis->dsc_output Tm, ΔHfus, Cp tga_prep 1. Sample Prep (5-10 mg) tga_setup 2. Instrument Setup (N2/Air Purge) tga_prep->tga_setup tga_program 3. Thermal Program (10°C/min) tga_setup->tga_program tga_analysis 4. Data Analysis tga_program->tga_analysis tga_output Decomposition Temp. Thermal Stability tga_analysis->tga_output Tonset, Mass Loss % compound 2-Methyl-2-(3-pyridinyl) propanoic acid compound->dsc_prep compound->tga_prep

Caption: Experimental workflow for DSC and TGA analysis.

Computational Prediction of Thermochemical Properties

When experimental data is unavailable, or to complement experimental findings, computational chemistry provides a powerful toolkit for predicting thermochemical properties.

Computational Workflow:

  • Structure Optimization: The 3D structure of 2-Methyl-2-(3-pyridinyl)propanoic acid is first optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).

  • Frequency Calculation: A frequency calculation is then performed on the optimized geometry. This step is crucial as it confirms that the structure is at a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Thermochemical Property Calculation: From the output of the frequency calculation, key thermochemical properties can be derived, including:

    • Standard Enthalpy of Formation (ΔfH°): Often calculated using atomization or isodesmic reaction schemes to improve accuracy by canceling systematic errors in the calculations.

    • Heat Capacity (Cp): Calculated from the vibrational, translational, and rotational contributions to the molecular partition function.

    • Standard Gibbs Free Energy of Formation (ΔfG°): Derived from the enthalpy and entropy values.

Authoritative Grounding:

  • The choice of computational method and basis set is critical for obtaining accurate results. DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy for organic molecules.

  • The NIST Chemistry WebBook is an authoritative source for experimental thermochemical data for a vast range of compounds, which can be used to benchmark and validate computational methods on related molecules.[3][4] For instance, the enthalpy of formation for 2-methylpropanoic acid is well-documented and can serve as a validation point.[5]

Computational Workflow Diagram:

G start Input: 2D Structure of 2-Methyl-2-(3-pyridinyl)propanoic acid opt 1. Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) start->opt freq 2. Frequency Calculation opt->freq Optimized 3D Structure analysis 3. Thermochemical Analysis freq->analysis ZPVE & Thermal Corrections output Predicted Thermochemical Data analysis->output ΔfH°, Cp, ΔfG°

Caption: Computational workflow for predicting thermochemical properties.

Summary of Key Thermochemical Data

The following table summarizes the key thermochemical parameters to be determined for 2-Methyl-2-(3-pyridinyl)propanoic acid and provides illustrative data from related compounds for context.

ParameterSymbolMethod of DeterminationImportance in Drug DevelopmentIllustrative Value (Related Compound)
Melting PointTmDSCPolymorph identification, Purity assessment2-Methylpropanoic acid: 227 K[3]
Enthalpy of FusionΔHfusDSCCrystalline vs. Amorphous content2-Methylpropanoic acid: 8.28 kJ/mol[5]
Onset of DecompositionTonsetTGADefines thermal stability limitsPropanoic anhydride: Onset ~220 °C[2]
Enthalpy of Formation (gas)ΔfH°(g)Computation / CalorimetryFundamental thermodynamic property2-Methylpropanoic acid: -484.20 kJ/mol[5]
Heat CapacityCpDSC / ComputationProcess modeling, Formulation designPropionic acid (liquid): ~173 J/mol·K[3]

Conclusion

The thermochemical characterization of 2-Methyl-2-(3-pyridinyl)propanoic acid is a critical, data-driven exercise that informs nearly every stage of its preclinical and clinical development. By systematically applying the experimental techniques of DSC and TGA, complemented by the predictive power of computational chemistry, researchers can build a comprehensive and reliable thermal profile of this novel compound. This guide provides the foundational protocols and the scientific rationale behind them, enabling drug development professionals to make informed decisions, mitigate risks, and ultimately accelerate the path to a safe and effective therapeutic.

References

  • National Institutes of Health (NIH). (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The thermal decomposition of propanoic and 2-methylpropanoic anhydrides in the gas phase. Royal Society of Chemistry. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl-, 2-methylpropyl ester (CAS 97-85-8). Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Available at: [Link]

  • NIST. (n.d.). Propanoic acid, 2-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (n.d.). Propionic Acid. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). Propanoic acid, 2-methyl-, 2-methylpropyl ester. NIST Chemistry WebBook. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Methyl-2-(3-pyridinyl)propanoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the quantification of 2-Methyl-2-(3-pyridinyl)propanoic acid (CAS: 169253-35-4), a critical pharmacophore often encountered as a synthesis intermediate or metabolite in kinase inhibitor and antihistamine drug development.[1]

Executive Summary & Chemical Logic

Quantifying 2-Methyl-2-(3-pyridinyl)propanoic acid presents a classic "zwitterionic trap" for analytical scientists.[1] The molecule contains a basic pyridine ring (pKa ~5.2) and an acidic carboxylic tail (pKa ~4.5).[1] At neutral physiological pH, it exists largely as a zwitterion, leading to poor retention on standard C18 columns and unpredictable ionization efficiency.

This protocol overcomes these challenges by utilizing a Positive Mode ESI strategy coupled with Acidified Reversed-Phase Chromatography .[1] By maintaining the mobile phase pH below 3.0, we force the carboxylic acid into its neutral (protonated) state while ensuring the pyridine nitrogen is fully protonated. This yields a net positive charge (


), optimizing interaction with the stationary phase via hydrophobic interaction (gem-dimethyl group) and ensuring high sensitivity in the Mass Spectrometer.

Analytical Workflow Visualization

The following diagram outlines the decision logic and workflow for this method, ensuring data integrity from extraction to detection.

AnalyticalWorkflow cluster_logic Chemical State Logic Sample Plasma Sample (20 µL) PPT Protein Precipitation (ACN with IS) Sample->PPT Add 1:4 Ratio Centrifuge Centrifugation (4000g, 10 min) PPT->Centrifuge Supernatant Supernatant Transfer & Dilution (H2O) Centrifuge->Supernatant LC HPLC Separation (C18, pH 2.5) Supernatant->LC Inject 5 µL ESI ESI Source (+) Protonation Step LC->ESI Elution MSMS MS/MS Detection (MRM Mode) ESI->MSMS [M+H]+ 166.2 Data Quantification (Linear Regression) MSMS->Data Peak Area Ratio State1 pH < 3.0 (Mobile Phase) State2 Pyridine: NH+ Acid: COOH State1->State2 State3 Net Charge: +1 (Optimal for ESI+) State2->State3

Caption: Figure 1. End-to-end bioanalytical workflow emphasizing the pH control strategy required to stabilize the analyte charge state.

Materials and Reagents

  • Reference Standard: 2-Methyl-2-(3-pyridinyl)propanoic acid (>98% purity).[1]

  • Internal Standard (IS): 2-Methyl-2-(3-pyridinyl)propanoic acid-d6 (deuterated methyl groups) or a structural analog like 3-Pyridylacetic acid if isotopolog is unavailable.[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.[1]

  • Additives: Formic Acid (FA) or Difluoroacetic Acid (DFA).[1] Note: DFA is recommended if peak tailing is observed, as it acts as a stronger ion-pairing agent.[1]

Experimental Protocol

Stock and Working Solutions[1][2]
  • Master Stock: Dissolve 1.0 mg of analyte in 1.0 mL of Methanol (1 mg/mL). Store at -20°C.

  • Working Standard: Dilute Master Stock with 50:50 Water:ACN to create a calibration curve range of 1.0 ng/mL to 1000 ng/mL .

  • IS Working Solution: Prepare at 50 ng/mL in 100% Acetonitrile.

Sample Preparation (Protein Precipitation)

This method uses a "Crash and Dilute" strategy to minimize matrix effects while maintaining high throughput.[1]

  • Aliquot 20 µL of plasma into a 96-well plate.

  • Add 80 µL of IS Working Solution (ACN containing Internal Standard).

  • Vortex vigorously for 2 minutes (1200 rpm).

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 50 µL of the supernatant to a clean plate.

  • Add 100 µL of 0.1% Formic Acid in Water . Crucial Step: This dilution matches the solvent strength to the initial mobile phase, preventing peak distortion (solvent effects) during injection.

LC-MS/MS Conditions[1][2][3]
Chromatographic Parameters
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm.

    • Why T3? This column technology is specifically designed to retain polar molecules in high-aqueous conditions, superior to standard C18 for this analyte.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold (Loading)
0.50 5 Start Gradient
3.00 95 Elution
3.50 95 Wash
3.51 5 Re-equilibration

| 5.00 | 5 | End of Run |[1][4]

Mass Spectrometry Parameters
  • System: Sciex Triple Quad 6500+ or Thermo Altis.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][5]

  • Source Temp: 500°C.

  • Capillary Voltage: 4500 V.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Role
Analyte 166.2 120.1 25 Quantifier (Loss of -COOH)
Analyte 166.2 148.1 15 Qualifier (Loss of H2O)
Analyte 166.2 79.1 40 Qualifier (Pyridine fragment)

| IS (d6) | 172.2 | 126.1 | 25 | Quantifier |[1][4]

Method Validation & Performance

To ensure scientific integrity, the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.

Linearity and Sensitivity[1]
  • Range: 1.0 – 1000 ng/mL.[1]

  • Regression: Linear, 1/x² weighting.

  • LLOQ (Lower Limit of Quantification): 1.0 ng/mL (S/N > 10).[1][6]

Selectivity & Matrix Effect

Since pyridine derivatives are common in biological pathways (e.g., Nicotinamide), selectivity is paramount.

  • Blank Check: Inject blank plasma extracts. No interference >20% of LLOQ area should be observed at the retention time (~2.1 min).

  • Matrix Factor: Calculate as (Peak Area in Matrix / Peak Area in Solvent).[1] A value between 0.85 and 1.15 indicates manageable ion suppression.[1]

Stability[1][8]
  • Benchtop: Stable for 24 hours at room temperature (Pyridine ring confers stability).

  • Freeze/Thaw: Stable for at least 3 cycles (-80°C to RT).

Troubleshooting Guide

Issue: Poor Retention or Peak Splitting.

  • Cause: pH mismatch.[1] If the mobile phase pH rises above 3.5, the carboxylic acid begins to deprotonate, creating a zwitterion that slides through the column.

  • Fix: Ensure fresh 0.1% Formic Acid is used. Consider switching to 0.05% Difluoroacetic Acid (DFA) , which provides lower pH and better ion pairing without suppressing MS signal significantly.

Issue: High Background Noise in MRM.

  • Cause: The transition 166->120 is a common loss (formic acid/carboxylic acid loss).[1]

  • Fix: Increase the chromatography resolution to separate isobaric interferences. Ensure the collision energy is optimized to maximize the specific 120.1 fragment.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1] [Link]

  • European Medicines Agency. (2011).[1] Guideline on bioanalytical method validation. [Link]

  • PubChem. (2023).[1] Compound Summary for CID 12136634: 2-Methyl-3-(pyridin-4-yl)propanoic acid.[1] (Structural analog reference for physicochemical properties). [Link][1]

  • Chambers, E., et al. (2007).[1] Systematic development of a high-performance liquid chromatography-mass spectrometric method for the determination of polar analytes in biological matrices.[1] Journal of Chromatography B. (Foundational text on HSS T3 column usage for polar bases).

Sources

HPLC method for 2-Methyl-2-(3-pyridinyl)propanoic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Analysis of 2-Methyl-2-(3-pyridinyl)propanoic Acid

Introduction & Chemical Context

2-Methyl-2-(3-pyridinyl)propanoic acid (CAS: 169253-35-4) is a critical intermediate in the synthesis of second-generation antihistamines, including Rupatadine and Desloratadine derivatives. Its analysis presents a classic chromatographic challenge due to its amphoteric nature.

The Chromatographer’s Challenge: The molecule contains two ionizable functional groups with opposing behaviors:

  • Pyridine Ring (Basic, pKa ~5.6): Prone to severe peak tailing on standard silica-based C18 columns due to interactions with residual silanols.

  • Carboxylic Acid (Acidic, pKa ~4.5): Requires pH suppression to ensure consistent retention.

At neutral pH, this molecule exists as a zwitterion, leading to poor retention and erratic peak shapes. This guide provides two distinct protocols: a robust Quality Control (QC) Method using non-volatile buffers for maximum stability, and an LC-MS Compatible Method for impurity profiling.

Method Development Logic (The "Why")

The selection of stationary phase and mobile phase pH is dictated by the ionization state of the analyte.

MethodLogic Start Analyte: 2-Methyl-2-(3-pyridinyl)propanoic acid pKa_Check Check pKa (Pyridine ~5.6, Acid ~4.5) Start->pKa_Check Decision Select pH Strategy pKa_Check->Decision Low_pH Low pH (< 3.0) Acid: Neutral (Retained) Pyridine: Cationic (Tailing Risk) Decision->Low_pH Maximize Retention High_pH High pH (> 7.5) Acid: Ionized (Elutes Fast) Pyridine: Neutral (Retained) Decision->High_pH Alternative Selectivity Solution_Low Protocol A (Recommended) Use Base-Deactivated C18 + Ion Pairing or High Ionic Strength Low_pH->Solution_Low Solution_High Protocol B (Alternative) Use Hybrid (XTerra/Gemini) Column Good for LC-MS High_pH->Solution_High

Figure 1: Decision tree for selecting chromatographic conditions based on ionization states.

Protocol A: Standard QC Method (UV-Detection)

This method is the "workhorse" for purity analysis and assay determination. It utilizes a low pH phosphate buffer to suppress the ionization of the carboxylic acid, maximizing hydrophobic interaction with the C18 chain, while using a base-deactivated column to minimize pyridine tailing.

Apparatus & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Column: InertSustain C18 (GL Sciences) or Zorbax Eclipse Plus C18 (Agilent).

    • Dimensions: 250 x 4.6 mm, 5 µm.[1][2][3]

  • Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%), Acetonitrile (HPLC Grade), Triethylamine (TEA - Optional for peak shape).
    
Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 20 mM

buffer, adjusted to pH 3.0 with dilute

.
Low pH keeps the acid moiety neutral (

) for retention.
Mobile Phase B Acetonitrile (100%)Strong organic modifier for elution.
Mode IsocraticEnsures baseline stability for integration.
Ratio (A:B) 70:30 (v/v)Optimized for gem-dimethyl steric bulk retention.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CControls viscosity and mass transfer kinetics.
Detection UV @ 262 nm

of the pyridine ring system [1].
Injection Vol 10 µLPrevents column overload.
Preparation of Solutions
  • Buffer Preparation: Dissolve 2.72 g of

    
     in 1000 mL Milli-Q water. Adjust pH to 3.0 ± 0.05 using 10% Phosphoric Acid. Filter through 0.45 µm nylon membrane.
    
  • Standard Stock: Accurately weigh 25 mg of reference standard into a 50 mL volumetric flask. Dissolve in 50% Mobile Phase B. Dilute to volume (Conc: 500 µg/mL).

  • System Suitability Solution: Prepare a solution containing the analyte (500 µg/mL) and a known impurity (e.g., 3-acetylpyridine if available) to check resolution.

Protocol B: High-Sensitivity Impurity Method (LC-MS Compatible)

For trace impurity profiling or when mass spectrometry is required, non-volatile phosphate buffers must be avoided. This protocol uses a volatile formate buffer.

Chromatographic Conditions
  • Column: Waters XBridge C18 or Phenomenex Gemini C18 (Hybrid particles required for pH stability).

    • Dimensions: 150 x 3.0 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile.[2][4][5]

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
2.05
12.060
15.090
15.15
20.05
  • Mass Spec Settings (ESI+):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temp: 120°C

    • Note: The pyridine nitrogen protonates easily (

      
       m/z).
      

Experimental Workflow & Validation

The following diagram outlines the sequence for a compliant analysis cycle.

Workflow Prep Sample Prep (Diluent: 50:50 ACN:Water) Blank Blank Injection (Check Baseline) Prep->Blank SST System Suitability (SST) (5 Replicates) Blank->SST Check Pass Criteria? RSD < 2.0% Tailing < 1.5 SST->Check Check->Prep No (Troubleshoot) Samples Sample Injections (Bracketed Standards) Check->Samples Yes Report Data Processing & Reporting Samples->Report

Figure 2: Standard Analytical Workflow for QC Release Testing.

System Suitability Parameters (Acceptance Criteria)
ParameterAcceptance LimitTroubleshooting Failure
Retention Time (RT) 6.0 - 10.0 minDrift? Check column temperature and mobile phase organic %.
Theoretical Plates (N) > 5,000Low N? Check for dead volume or column aging.
Tailing Factor (T) < 1.5High T? Add 0.1% Triethylamine (TEA) to buffer or lower pH.
Precision (RSD) < 2.0% (n=5)High RSD? Check injector seal or pump pulsation.

Troubleshooting Guide: The "Pyridine Tailing" Issue

Researchers often encounter severe tailing with this molecule. This is caused by the interaction between the positively charged pyridine nitrogen (at pH 3) and the negatively charged residual silanols on the silica support.

Mechanistic Fixes:

  • Ionic Strength: Increase buffer concentration from 20 mM to 50 mM. The potassium ions (

    
    ) compete with the pyridine for silanol sites [2].
    
  • Ion Pairing: Add 5 mM Sodium Octanesulfonate (SOS) to Mobile Phase A. This forms a neutral ion pair with the pyridine, significantly improving peak shape and retention.

  • Column Choice: Switch to a "Shield" or "Polar Embedded" RP column (e.g., Waters SymmetryShield RP18) which sterically protects silanols.

References

  • Rupatadine Impurity Profiling

    • Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degrad
    • Source:

  • Pyridine Analysis Principles

    • HPLC Separ
    • Source:

  • Chemical Data

    • 2-Methyl-2-(3-pyridinyl)
    • Source:

  • Buffer Selection Guide

    • Dissociation Constants of Organic Acids and Bases (pKa D
    • Source:

Sources

Application Note: Purification Strategies for 2-Methyl-2-(3-pyridinyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Methyl-2-(3-pyridinyl)propanoic acid (CAS: 49609-84-9) is a critical amphoteric intermediate often used in the synthesis of antihistamines and kinase inhibitors.[1] Its purification presents unique challenges due to its zwitterionic nature, which results in high water solubility and poor retention on standard normal-phase silica.[1] This Application Note details three validated purification protocols: Isoelectric Point (pI) Precipitation , Ion-Exchange Desalting , and Non-Aqueous Salt Filtration .[1] These methods prioritize the removal of inorganic salts and synthetic byproducts while maximizing yield and purity.[1]

Chemical Profile & Purification Logic

Understanding the physicochemical properties of the target molecule is the foundation of this protocol.[1]

  • Structure: A pyridine ring attached to a gem-dimethyl quaternary carbon, linked to a carboxylic acid.[1]

  • Amphoteric Nature: The molecule contains a basic pyridine nitrogen (

    
    ) and an acidic carboxylic acid (
    
    
    
    ).[1]
  • The Zwitterion Trap: At neutral pH (approx. pH 4.5–5.5), the molecule exists primarily as a zwitterion (net charge 0).[1] While this is its least soluble form, it remains significantly polar, making extraction into non-polar solvents (like hexane or simple ether) inefficient.[1]

The Solubility-pH Relationship

The success of purification relies on manipulating the pH to minimize solubility.

pH_Solubility_Logic cluster_acid Low pH (< 2) cluster_neutral Isoelectric Point (pH ~4.8) cluster_base High pH (> 8) Cation Cationic Form (Soluble) Zwitterion Zwitterionic Form (Precipitates) Cation->Zwitterion Add Base (NaOH) Zwitterion->Cation Re-acidification Anion Anionic Form (Soluble) Zwitterion->Anion Over-basification Anion->Zwitterion Add Acid (HCl)

Figure 1: The pH-dependent solubility profile.[1] Purification targets the "Zwitterion" window where net charge is zero and water solubility is minimized.

Protocol A: Isoelectric Point (pI) Precipitation

Best For: Large-scale purification (Gram to Kilogram scale).[1] Principle: Adjusting the bulk solution to the molecule's isoelectric point to force crystallization.[1]

Materials
  • Crude Product: Typically a hydrolysis mixture (containing NaOH or HCl salts).[1]

  • Acid/Base: 6N HCl and 6N NaOH.[1]

  • Solvent: Deionized Water (minimal volume).[1]

  • Equipment: pH meter (calibrated), overhead stirrer, chilled Buchner funnel.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude salt (e.g., sodium salt from ester hydrolysis) in the minimum amount of water necessary to solubilize it completely at ambient temperature.[1]

    • Note: If the solution is dark/tarry, treat with activated charcoal (5% w/w) for 30 minutes and filter through Celite.[1]

  • pH Adjustment (Rough): Slowly add 6N HCl while stirring vigorously. Monitor for the onset of cloudiness.[1]

  • Targeting the pI: Once cloudiness appears (nucleation), switch to 1N HCl. Adjust pH drop-wise until it reaches pH 4.8 ± 0.2 .

    • Scientific Insight: This specific pH range corresponds to the theoretical intersection of the protonated pyridine and deprotonated acid species, maximizing the zwitterionic population.[1]

  • Aging: Cool the slurry to 0–5°C and stir for 2 hours. This "aging" process allows for Ostwald ripening, growing larger, purer crystals that are easier to filter.[1]

  • Filtration: Filter the white precipitate.[1]

  • Displacement Wash: Wash the cake with ice-cold water (2x bed volume) to remove trapped inorganic salts (NaCl). Do not use large volumes of water, or yield will be lost.[1]

  • Drying: Vacuum dry at 50°C to constant weight.

Protocol B: Desalting via Cation Exchange (SCX)

Best For: High-purity requirements (>99.5%) or removal of stubborn inorganic salts.[1] Principle: "Catch and Release." The molecule is bound to a resin at low pH (as a cation), washed free of impurities, and eluted at high pH.[1]

Materials
  • Resin: Strong Cation Exchange (SCX) resin (e.g., Dowex 50W or Amberlyst 15).[1]

  • Eluents: 1N HCl, Deionized Water, 2N Ammonia in Methanol.[1]

Workflow Diagram

SCX_Workflow Start Crude Mixture (Acidified to pH 1) Load Load onto SCX Resin Start->Load Wash Wash with Water/MeOH (Removes Neutrals/Anions) Load->Wash Unbound impurities pass through Elute Elute with 2N NH3/MeOH (Releases Pyridine) Wash->Elute Switch Mobile Phase Evap Evaporate Solvent Elute->Evap Final Pure Zwitterion Evap->Final

Figure 2: Cation Exchange (SCX) purification workflow. The pyridine moiety binds to the sulfonic acid resin, allowing salts to be washed away.[1]

Step-by-Step Methodology
  • Column Prep: Condition the SCX resin with Methanol followed by 1N HCl.[1]

  • Loading: Acidify the crude sample to pH 1-2. Load onto the column.[1][2] The pyridine nitrogen becomes protonated (

    
    ) and binds to the resin.[1]
    
  • Washing: Flush the column with water and then methanol.[1]

    • Result: Inorganic anions (

      
      , 
      
      
      
      ) and neutral organic impurities are washed away.[1] The product remains bound.
  • Elution: Elute with 2N Ammonia in Methanol . The ammonia deprotonates the pyridine, breaking the ionic bond with the resin.[1]

  • Isolation: Collect the ammoniacal fractions and concentrate under reduced pressure. The excess ammonia evaporates, leaving the pure zwitterionic acid.[1]

Protocol C: Recrystallization (Polishing)

Best For: Final form control and removal of trace organic isomers.[1]

ParameterRecommendationNotes
Primary Solvent Ethanol or IsopropanolThe zwitterion is moderately soluble in hot alcohol but insoluble in cold.[3]
Anti-Solvent Acetone or Ethyl AcetateUsed to force precipitation if yield is low in pure alcohol.[1][3]
Temperature Reflux to 0°CSlow cooling is essential to avoid trapping solvent in the crystal lattice.[3]
Ash Content Check post-crystallizationIf ash > 0.1%, repeat Protocol A or B.

Analytical Validation

To verify the success of the purification, the following HPLC method is recommended. Note that standard C18 methods may result in peak tailing due to the basic pyridine; ion-pairing agents or pH control is required.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 5µm.[1]

  • Mobile Phase A: 10mM Ammonium Acetate buffer (pH adjusted to 4.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 260 nm (Pyridine absorption max).[1]

  • Success Criteria: Single peak >98% area; Ash content <0.5% (gravimetric).[1]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 12136634 (Structural Analog). National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Purification of Pyridine Acids (Patent Literature)

    • Rieker, W. F., & Daniels, W. A. (1988).[1][4] Method for the preparation of pyridine-2,3-dicarboxylic acids. European Patent EP0259687A2.[1][4] (Describes pH adjustment and precipitation techniques for pyridine carboxylic acids). Retrieved from

  • Isoelectric Point Methodology

    • Isoelectric Points of Amino Acids and Zwitterions. Master Organic Chemistry. (General principles of pI calculation and precipitation applied to zwitterions). Retrieved from [Link]

  • Desalting Techniques

Sources

Application Note & Protocol: A Strategic Approach to the Recrystallization of 2-Methyl-2-(3-pyridinyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purification Challenge of a Zwitterionic Pyridine Derivative

2-Methyl-2-(3-pyridinyl)propanoic acid (CAS 169253-35-4) is a pyridine-containing carboxylic acid with a unique structural scaffold that presents both opportunities and challenges in its purification. As a derivative of nicotinic acid (3-pyridinecarboxylic acid), it possesses the characteristic aromatic and electron-deficient pyridine ring. However, the introduction of a 2-methylpropanoic acid group at the 3-position imparts increased steric hindrance and conformational flexibility.

From a physicochemical perspective, the most critical feature of this molecule is its potential to exist as a zwitterion. The basic nitrogen atom on the pyridine ring can be protonated, while the carboxylic acid moiety can be deprotonated, leading to a molecule with both a positive and a negative formal charge. This zwitterionic character profoundly influences its solubility, making the selection of an appropriate recrystallization solvent a non-trivial task. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a robust and efficient recrystallization protocol for 2-Methyl-2-(3-pyridinyl)propanoic acid, focusing on a strategic approach to solvent selection and process optimization.

The First Principles of Recrystallization: A Theoretical Framework

Recrystallization is a powerful purification technique for crystalline solids that relies on the differential solubility of a compound in a given solvent at different temperatures. The ideal solvent for recrystallization will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature. This temperature-dependent solubility allows for the dissolution of the impure solid in a hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.

The adage "like dissolves like" is a fundamental principle in solvent selection. This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. 2-Methyl-2-(3-pyridinyl)propanoic acid presents a unique case due to its amphiphilic nature, possessing both polar functional groups (the pyridine ring and the carboxylic acid) and non-polar regions (the methyl groups and the carbon backbone).

For zwitterionic compounds, solubility is often at its minimum at the isoelectric point (pI), the pH at which the net charge of the molecule is zero. By adjusting the pH of an aqueous solution away from the pI, the compound can be ionized to a more soluble cationic or anionic form. This principle can be exploited to design a highly effective pH-swing recrystallization protocol.

A Systematic Strategy for Solvent Selection

Due to the limited availability of published physicochemical data for 2-Methyl-2-(3-pyridinyl)propanoic acid, a systematic experimental approach to solvent screening is paramount. The following workflow provides a robust methodology for identifying a suitable solvent system.

Initial Single-Solvent Screening

The initial step is to assess the solubility of the crude material in a range of common laboratory solvents with varying polarities. This should be done on a small scale to conserve material.

Protocol for Small-Scale Solubility Testing:

  • Place approximately 10-20 mg of the crude 2-Methyl-2-(3-pyridinyl)propanoic acid into a small test tube.

  • Add the test solvent dropwise (typically starting with 0.5 mL) at room temperature and observe the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the boiling point of the solvent and observe any changes in solubility.

  • If the compound dissolves at the higher temperature, allow the solution to cool slowly to room temperature and then in an ice bath to observe if crystal formation occurs.

  • Record your observations in a table similar to the one below.

Table 1: Solvent Screening for Recrystallization of 2-Methyl-2-(3-pyridinyl)propanoic Acid

SolventPolarity IndexBoiling Point (°C)Solubility at Room Temp.Solubility at BoilingCrystal Formation on Cooling
Water10.2100
Ethanol5.278
Isopropanol4.382
Acetone5.156
Ethyl Acetate4.477
Toluene2.4111
Heptane0.198

An ideal single solvent will demonstrate poor solubility at room temperature but complete solubility at its boiling point, with good crystal recovery upon cooling.

Exploring Mixed-Solvent Systems

If no single solvent provides the desired solubility profile, a mixed-solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which the compound is sparingly soluble.

Protocol for Mixed-Solvent Screening:

  • Dissolve the crude compound in a minimal amount of the "good" solvent at its boiling point.

  • Slowly add the "poor" solvent dropwise until the solution becomes turbid (cloudy).

  • Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Allow the solution to cool slowly to induce crystallization.

Common mixed-solvent pairs to consider based on the amphiphilic nature of the target molecule include:

  • Ethanol/Water

  • Isopropanol/Water

  • Acetone/Heptane

  • Ethyl Acetate/Heptane

Leveraging Zwitterionic Properties: pH-Adjusted Aqueous Recrystallization

Given the presence of both a basic pyridine nitrogen and a carboxylic acid, a pH-swing recrystallization in an aqueous medium is a highly promising strategy.

Protocol for pH-Adjusted Recrystallization:

  • Acidic Dissolution: Suspend the crude compound in water and add a dilute aqueous acid (e.g., 1M HCl) dropwise with stirring until the solid completely dissolves. The compound is now in its more soluble cationic form.

  • Basification and Crystallization: Slowly add a dilute aqueous base (e.g., 1M NaOH or ammonium hydroxide) with vigorous stirring to adjust the pH towards the isoelectric point. As the pI is approached, the zwitterionic form will precipitate out of the solution. Monitor the pH throughout the addition.

  • Basic Dissolution (Alternative): Alternatively, dissolve the crude compound in a dilute aqueous base (e.g., 1M NaOH). The compound is now in its more soluble anionic form.

  • Acidification and Crystallization: Slowly add a dilute aqueous acid (e.g., 1M HCl or acetic acid) to adjust the pH towards the isoelectric point, causing the zwitterionic form to crystallize.

This method is often very effective for purifying amino acids and other zwitterionic compounds.

Solvent_Screening_Workflow start Start with Crude 2-Methyl-2-(3-pyridinyl)propanoic acid single_solvent Single-Solvent Screening (Table 1) start->single_solvent decision1 Ideal Solvent Found? single_solvent->decision1 protocol1 Proceed to Recrystallization Protocol decision1->protocol1 Yes mixed_solvent Mixed-Solvent Screening decision1->mixed_solvent No end Pure Crystalline Product protocol1->end decision2 Good Solvent Pair Found? mixed_solvent->decision2 decision2->protocol1 Yes ph_swing pH-Adjusted Aqueous Recrystallization decision2->ph_swing No decision3 Successful Crystallization? ph_swing->decision3 decision3->protocol1 Yes fail Re-evaluate Strategy/ Consider Chromatography decision3->fail No

Caption: Workflow for systematic solvent selection.

General Recrystallization Protocol

This protocol should be adapted based on the optimal solvent system identified in the screening phase.

  • Dissolution: In a suitable flask, add the crude 2-Methyl-2-(3-pyridinyl)propanoic acid and the chosen solvent (or "good" solvent of a mixed pair). Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add a minimal excess of solvent to ensure the solution remains unsaturated at the high temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The drying temperature should be well below the melting point of the compound.

Recrystallization_Process step1 Step 1: Dissolution Dissolve crude solid in minimum amount of hot solvent step2 Step 2: Hot Filtration (Optional) Remove insoluble impurities step1->step2 step3 Step 3: Cooling Allow solution to cool slowly to induce crystallization step2->step3 step4 Step 4: Collection Isolate crystals by vacuum filtration step3->step4 step5 Step 5: Washing Rinse crystals with cold solvent step4->step5 step6 Step 6: Drying Dry crystals under vacuum step5->step6 product Pure Product step6->product

Caption: The general steps of the recrystallization process.

Characterization of the Final Product

After recrystallization, it is essential to verify the purity and identity of the 2-Methyl-2-(3-pyridinyl)propanoic acid.

Table 2: Analytical Techniques for Product Characterization

TechniquePurposeExpected Outcome for Pure Compound
Melting Point Analysis Assess purity and identity.A sharp melting point range (typically < 2 °C).
High-Performance Liquid Chromatography (HPLC) Quantify purity.A single major peak with purity > 99%.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirm chemical structure.Spectra consistent with the proposed structure and free of impurity signals.
Differential Scanning Calorimetry (DSC) Determine melting point and detect polymorphic forms.A single, sharp endotherm corresponding to the melting point.
X-Ray Powder Diffraction (XRPD) Characterize the crystalline form.A unique diffraction pattern for the specific crystal lattice.

Conclusion

References

  • PubChem. 2-Methyl-3-(pyridin-4-YL)propanoic acid. [Link]

  • ResearchGate. How to desalt zwitterions? [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Royal Society of Chemistry. Crystal engineering of zwitterionic drug to neutral cocrystal: a general solution for floxacins. [Link]

Safe Handling and Storage of 2-Methyl-2-(3-pyridinyl)propanoic Acid: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides detailed application notes and protocols for the safe handling and storage of 2-Methyl-2-(3-pyridinyl)propanoic acid (CAS No. 169253-35-4). This guide is intended for researchers, scientists, and drug development professionals who may work with this compound. By synthesizing established safety principles for its constituent chemical moieties—a pyridine ring and a carboxylic acid group—with available data, this guide aims to provide a robust framework for its responsible use in a laboratory setting.

Introduction: Understanding the Compound

2-Methyl-2-(3-pyridinyl)propanoic acid is a heterocyclic carboxylic acid. Its structure, featuring a pyridine ring, suggests potential applications in medicinal chemistry and materials science, as pyridine derivatives are common in many biologically active compounds. The carboxylic acid group imparts acidic properties and potential for various chemical modifications. A thorough understanding of the properties of both functional groups is essential for safe handling.

Key Structural Features:

  • Pyridine Ring: A basic, aromatic heterocyclic amine.

  • Carboxylic Acid Group: An acidic functional group.

  • Propanoic Acid Moiety: Provides a short, flexible carbon chain.

A summary of the key identifiers for this compound is provided in Table 1.

Table 1: Compound Identification

PropertyValue
Chemical Name 2-Methyl-2-(3-pyridinyl)propanoic acid
CAS Number 169253-35-4
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol

Hazard Identification and Safety Precautions

Expected Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Carboxylic acids can be corrosive to the skin and eyes. Direct contact should be avoided.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

  • Flammability: While the compound itself is not expected to be highly flammable, related compounds like propionic acid are flammable liquids.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound. The following should be considered mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator with an appropriate cartridge should be used.

Engineering Controls
  • Ventilation: All handling of solid 2-Methyl-2-(3-pyridinyl)propanoic acid and its solutions should be conducted in a well-ventilated laboratory.

  • Fume Hood: A certified chemical fume hood is required for any procedures that may generate dust, aerosols, or vapors.

The following diagram illustrates the workflow for safe handling of the compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Hazards Assess Hazards (Review SDS of related compounds) Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Don_PPE Proceed with caution Use_Fume_Hood Work in a Certified Fume Hood Don_PPE->Use_Fume_Hood Weigh_and_Transfer Carefully Weigh and Transfer Compound Use_Fume_Hood->Weigh_and_Transfer Prepare_Solution Prepare Solution (Add solid to solvent) Weigh_and_Transfer->Prepare_Solution Decontaminate Decontaminate Glassware and Work Surfaces Prepare_Solution->Decontaminate Dispose_Waste Dispose of Waste (Follow institutional guidelines) Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of Contaminated PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for the safe handling of 2-Methyl-2-(3-pyridinyl)propanoic acid.

Storage and Stability

Proper storage is critical to maintain the integrity of 2-Methyl-2-(3-pyridinyl)propanoic acid and to ensure laboratory safety.

Recommended Storage Conditions

Based on supplier recommendations for analogous compounds, the following storage conditions are advised:

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°CTo minimize degradation and maintain stability.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)To prevent potential oxidation or reaction with atmospheric moisture.
Container Tightly sealed, light-resistant containerTo prevent contamination and degradation from light exposure.
Location Cool, dry, well-ventilated areaTo ensure a stable storage environment.
Incompatible Materials

To prevent hazardous reactions, 2-Methyl-2-(3-pyridinyl)propanoic acid should be stored separately from the following:

  • Strong Bases: The carboxylic acid group will react exothermically with strong bases.

  • Strong Oxidizing Agents: The pyridine ring and the organic nature of the molecule make it susceptible to oxidation.

  • Reducing Agents: While less common, strong reducing agents could potentially react with the carboxylic acid group.

The following diagram illustrates the principles of safe storage.

SafeStorage cluster_storage_conditions Optimal Storage Conditions cluster_incompatibilities Store Separately From Temp Temperature 2-8°C Atmosphere Atmosphere Inert Gas Container Container Tightly Sealed, Light-Resistant Bases Strong Bases Oxidizers Strong Oxidizing Agents Reducers Strong Reducing Agents Compound 2-Methyl-2-(3-pyridinyl) propanoic acid Compound->Temp Compound->Atmosphere Compound->Container Compound->Bases Compound->Oxidizers Compound->Reducers

Caption: Key principles for the safe storage of 2-Methyl-2-(3-pyridinyl)propanoic acid.

Experimental Protocols

Preparation of Stock Solutions

The solubility of 2-Methyl-2-(3-pyridinyl)propanoic acid has not been extensively reported. Therefore, small-scale solubility tests are recommended before preparing stock solutions. Due to its amphipathic nature (containing both a polar carboxylic acid and a less polar pyridine ring with alkyl substitution), it is expected to have some solubility in a range of solvents.

Recommended Solvents for Initial Testing:

  • Aqueous Buffers: Solubility is expected to be pH-dependent. The compound should be more soluble in basic aqueous solutions where the carboxylic acid is deprotonated.

  • Polar Organic Solvents: Methanol, ethanol, and dimethyl sulfoxide (DMSO) are likely to be effective solvents.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Tare a balance: Place a suitable vial on the balance and tare it.

  • Weigh the compound: Carefully weigh approximately 1.65 mg of 2-Methyl-2-(3-pyridinyl)propanoic acid into the tared vial.

  • Add solvent: Add 1.0 mL of DMSO to the vial.

  • Dissolve: Cap the vial and vortex or sonicate until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container. For some amino acid derivatives, storage at -80°C for up to 6 months is recommended.[2]

Quantification Methods

Several analytical techniques can be adapted for the quantification of 2-Methyl-2-(3-pyridinyl)propanoic acid. The choice of method will depend on the required sensitivity, selectivity, and available instrumentation.

Potential Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): This is a versatile and common method for the analysis of non-volatile compounds. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a formic or phosphoric acid modifier would be a good starting point. Detection can be achieved using a UV detector, likely around 260 nm, which is characteristic of the pyridine ring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While the compound itself may have limited volatility, derivatization of the carboxylic acid group (e.g., esterification) could make it amenable to GC-MS analysis. This method offers high sensitivity and specificity.

  • UV-Vis Spectrophotometry: For a pure sample, UV-Vis spectrophotometry can be a quick and simple method for quantification. The wavelength of maximum absorbance (λmax) would need to be determined experimentally.

Spill and Waste Management

  • Spills: In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. For small spills of the solid, carefully sweep it up and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Do not allow the material to enter drains or waterways.

  • Waste Disposal: Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations.

Conclusion

While specific data for 2-Methyl-2-(3-pyridinyl)propanoic acid is limited, a robust safety and handling plan can be implemented by considering the properties of its constituent functional groups. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment and engineering controls, and following the storage and handling guidelines outlined in this document, researchers can work safely with this compound.

References

  • Carl Roth. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]

  • SDFine. (n.d.). Propionic Acid Safety Data Sheet. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-3-(pyridin-4-YL)propanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF 2-METHYL-3-(N-PIPRERIDYL)PROPANE ACID THIOSEMICARBAZIDE AND ITS DERIVATIVES. Retrieved from [Link]

  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Retrieved from [Link]

  • PubChem. (n.d.). Propionic Acid. Retrieved from [Link]

  • FooDB. (2019, November 26). Showing Compound 2-Methylpropanoic acid (FDB003277). Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2-methyl-. Retrieved from [Link]

  • Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

Sources

The Strategic Utility of 2-Methyl-2-(3-pyridinyl)propanoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Pyridinyl Building Block

In the landscape of contemporary organic synthesis, the strategic incorporation of pyridinyl moieties is a cornerstone of medicinal chemistry and materials science. Among the diverse array of functionalized pyridine intermediates, 2-Methyl-2-(3-pyridinyl)propanoic acid emerges as a particularly valuable building block. Its unique structural architecture, featuring a quaternary carbon center adjacent to a carboxylic acid and a pyridine ring, offers a compelling combination of steric influence and electronic properties. This guide provides an in-depth exploration of the synthesis and application of this intermediate, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of 2-Methyl-2-(3-pyridinyl)propanoic acid is paramount for its effective utilization. The following table summarizes its key properties.

PropertyValue
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not widely reported, expected to be a crystalline solid
Solubility Soluble in polar organic solvents (e.g., MeOH, DMSO), sparingly soluble in water
pKa Estimated to be in the range of 4-5 for the carboxylic acid

Nuclear Magnetic Resonance (NMR) Data (Predicted)

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 12.5 (s, 1H, COOH), 8.5 (d, J=2.0 Hz, 1H), 8.4 (dd, J=4.8, 1.6 Hz, 1H), 7.7 (dt, J=8.0, 2.0 Hz, 1H), 7.3 (dd, J=8.0, 4.8 Hz, 1H), 1.5 (s, 6H, 2xCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 177.0, 150.0, 147.5, 137.0, 135.5, 123.5, 45.0, 25.0.

Synthetic Pathways to 2-Methyl-2-(3-pyridinyl)propanoic Acid

The synthesis of 2-Methyl-2-(3-pyridinyl)propanoic acid can be approached through several strategic disconnections. A robust and scalable method is paramount for its utility as an intermediate. Below is a detailed protocol for a plausible synthetic route, drawing inspiration from established methodologies for related arylpropionic acid derivatives.

Protocol 1: Synthesis via Grignard Reaction and Carboxylation

This protocol leverages the formation of a Grignard reagent from a suitable pyridinyl halide, followed by carboxylation.

Workflow Diagram:

G A 3-Bromopyridine B Protection of Pyridine Nitrogen (e.g., as N-oxide) A->B Optional but Recommended C Grignard Formation (Mg, THF) A->C Direct (lower yield) B->C D Reaction with Acetone C->D E Hydrolysis D->E F 2-(3-Pyridinyl)propan-2-ol E->F G Oxidation (e.g., Jones Oxidation) F->G H Deprotection (if applicable) G->H I 2-Methyl-2-(3-pyridinyl)propanoic acid H->I

Caption: Synthetic workflow for 2-Methyl-2-(3-pyridinyl)propanoic acid.

Step-by-Step Methodology:

  • Starting Material: Begin with commercially available 3-bromopyridine.

  • (Optional but Recommended) Protection of the Pyridine Nitrogen: To a solution of 3-bromopyridine (1 equivalent) in a suitable solvent such as dichloromethane, add m-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of the N-oxide prevents complications during Grignard formation.

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.5 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 3-bromopyridine N-oxide (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to maintain a gentle reflux. After the addition is complete, continue to stir at reflux for 1-2 hours until the magnesium is consumed.

  • Reaction with Acetone: Cool the Grignard solution to 0 °C. Add a solution of anhydrous acetone (1.2 equivalents) in anhydrous THF dropwise. A vigorous reaction is expected. After the addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Hydrolysis: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction and Isolation of the Alcohol Intermediate: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(3-pyridinyl)propan-2-ol.

  • Oxidation to the Carboxylic Acid: Prepare a Jones reagent by dissolving chromium trioxide (2 equivalents) in concentrated sulfuric acid (2 equivalents) and diluting with water. Cool the solution of 2-(3-pyridinyl)propan-2-ol (1 equivalent) in acetone to 0 °C. Add the Jones reagent dropwise until a persistent orange color is observed. Stir for 2-4 hours.

  • Workup and Purification: Quench the excess oxidant with isopropanol. Remove the acetone under reduced pressure. Adjust the pH of the aqueous residue to approximately 4-5 with a saturated sodium bicarbonate solution. The product may precipitate at this stage. If not, extract with a suitable organic solvent like ethyl acetate. Purify the crude product by recrystallization or column chromatography to afford 2-Methyl-2-(3-pyridinyl)propanoic acid.

  • (If applicable) Deprotection: If the N-oxide was used, the reduction of the N-oxide can be achieved using various reagents, such as PCl₃ or H₂/Pd-C, prior to the final purification.

Causality Behind Experimental Choices:

  • The protection of the pyridine nitrogen as an N-oxide is often crucial as the acidic proton on the pyridine ring can interfere with the Grignard reagent.

  • The use of anhydrous conditions is critical for the successful formation and reaction of the Grignard reagent.

  • Jones oxidation is a robust method for converting tertiary alcohols to carboxylic acids, though other modern oxidation methods can also be employed.

Applications in Organic Synthesis: A Gateway to Complex Molecules

2-Methyl-2-(3-pyridinyl)propanoic acid serves as a versatile intermediate for the synthesis of a wide range of target molecules, particularly in the pharmaceutical industry. Its carboxylic acid functionality allows for a variety of subsequent transformations.

Application Note 1: Synthesis of Amide and Ester Derivatives for Bioactive Scaffolds

The carboxylic acid moiety is readily converted into amides and esters, which are common functional groups in drug candidates. This transformation is a key step in creating libraries of compounds for structure-activity relationship (SAR) studies.

Workflow Diagram:

G A 2-Methyl-2-(3-pyridinyl)propanoic acid B Activation of Carboxylic Acid (e.g., SOCl₂, EDCI/HOBt) A->B E Amide Formation B->E F Ester Formation B->F C Amine (R-NH₂) C->E D Alcohol (R-OH) D->F G Target Amide Derivative E->G H Target Ester Derivative F->H

Caption: General workflow for amide and ester synthesis.

Protocol 2: General Procedure for Amide Coupling

  • Activation: To a solution of 2-Methyl-2-(3-pyridinyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or N,N-dimethylformamide (DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equivalents) and hydroxybenzotriazole (HOBt, 1.2 equivalents). Stir at room temperature for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization.

Trustworthiness of the Protocol: This protocol utilizes widely accepted and reliable coupling reagents, ensuring high yields and minimizing side reactions. The workup procedure is designed to effectively remove unreacted starting materials and coupling byproducts.

Application Note 2: Precursor to Novel Heterocyclic Systems

Safety and Handling

As with all laboratory chemicals, 2-Methyl-2-(3-pyridinyl)propanoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. For related arylpropionic acid derivatives, hazards such as skin and eye irritation have been noted.[3]

Conclusion

2-Methyl-2-(3-pyridinyl)propanoic acid is a valuable and versatile intermediate in organic synthesis. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. The true power of this building block lies in its potential for elaboration into a diverse range of functionalized molecules, particularly in the context of drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of novel chemical entities with significant biological activity.

References

  • Google Patents. (n.d.). Method for catalytic synthesis of methyl propionate.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Google Patents. (n.d.). Method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate.
  • Google Patents. (n.d.). Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • National Institutes of Health. (n.d.). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid.
  • ResearchGate. (n.d.). Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives.
  • Google Patents. (n.d.). Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
  • ResearchGate. (n.d.). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
  • PubChem. (n.d.). 2-Methyl-3-(pyridin-4-YL)propanoic acid.
  • ResearchGate. (n.d.). SYNTHESIS OF 2-METHYL-3-(N-PIPRERIDYL)PROPANE ACID THIOSEMICARBAZIDE AND ITS DERIVATIVES.
  • ResearchGate. (n.d.). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • PubMed. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates.
  • Santa Cruz Biotechnology. (n.d.). 2-[(pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride.
  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.
  • PubMed Central. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors.
  • PubChem. (n.d.). (2S)-2-methyl-3-phenylpropanoic acid.
  • RSC Publishing. (n.d.). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 2-Methyl-2-(3-pyridinyl)propanoic acid

[1][2]

Welcome to the Technical Support Center. Subject: 2-Methyl-2-(3-pyridinyl)propanoic acid (and related gem-dimethyl pyridyl acids) Role: Senior Application Scientist Status: Active Support[1][2]

Introduction: The "Zwitterion Trap"

You are likely visiting this page because your solution of 2-Methyl-2-(3-pyridinyl)propanoic acid has either precipitated unexpectedly, shown "ghost" peaks in LC-MS, or degraded during storage.

This molecule is deceptive.[1][2][3] While the gem-dimethyl group (two methyls at the

3

This guide prioritizes the three most common failure modes: Isoelectric Precipitation , N-Oxidation , and Trace Metal Chelation .[3]

Module 1: Solubility & pH Dynamics (The #1 Failure Mode)

Issue: The compound precipitates out of solution in specific buffers (e.g., pH 4.0–5.[2][3]5) or crystallizes in HPLC vials.[1][2][3]

Mechanism: This molecule is an amphoteric zwitterion.[1][2][3] It contains a basic pyridine nitrogen (


12
  • pH < 3: The molecule is cationic (Pyridine-H

    
    , COOH).[1][2][3] Soluble. 
    
  • pH > 6: The molecule is anionic (Pyridine, COO

    
    ).[1][2][3] Soluble. 
    
  • pH 4–5 (Isoelectric Point, pI): The molecule exists as a neutral zwitterion (Pyridine-H

    
    , COO
    
    
    ).[1][2][3] Net charge is zero.[1][2][3] Lowest Solubility.
Troubleshooting Protocol: The "U-Curve" Validation

If you observe precipitation, perform this rapid check:

  • Acid Check: Add 10% volume of 1M HCl. If it redissolves, you were trapped at the pI.[2][3]

  • Base Check: Add 10% volume of 1M NaOH. If it redissolves, you were trapped at the pI.[2][3]

  • Buffer Selection: Never store stock solutions in Phosphate Buffered Saline (PBS) at pH 7.4 without verifying concentration limits. The local pH in a freezing solution can shift, causing precipitation upon thaw.[2][3]

Visualizing the Zwitterion Equilibrium

Zwitterion_Equilibriumcluster_acidpH < 3.5 (Acidic)cluster_neutralpH 4.0 - 5.5 (Isoelectric Trap)cluster_basicpH > 6.0 (Basic)Node_CationCATIONIC FORM(Soluble)[Pyr-H+, COOH]Node_ZwitterZWITTERION(Insoluble/Precipitate)[Pyr-H+, COO-]Node_Cation->Node_Zwitter Deprotonation(-H+)Node_Zwitter->Node_Cation Protonation(+H+)Node_AnionANIONIC FORM(Soluble)[Pyr, COO-]Node_Zwitter->Node_Anion Deprotonation(-H+)Node_Anion->Node_Zwitter Protonation(+H+)

Figure 1: The pH-dependent speciation of 2-Methyl-2-(3-pyridinyl)propanoic acid. Avoid the yellow zone.[3]

Module 2: Chemical Stability (Oxidation & Decarboxylation)

Issue: Purity drops over time; appearance of [M+16] peaks in LC-MS.

Mechanism:

  • N-Oxidation (Primary Risk): The pyridine nitrogen is electron-rich.[1][2][3] In the presence of dissolved oxygen, light, or trace peroxides (common in aged PEG or Tween solvents), it forms the Pyridine N-Oxide .[3] This is often irreversible.[1][2][3]

  • Decarboxylation (Secondary Risk): While the gem-dimethyl group provides steric protection (Thorpe-Ingold effect) compared to simple 3-pyridylacetic acid, high temperatures (>80°C) or acidic conditions can still drive the loss of CO

    
    .[1][2]
    
Stability Data & Storage Guidelines
Stress ConditionStability RiskRecommended Action
Oxidation (Air/Peroxides) High Store under Argon/Nitrogen.[1][2][4][5] Avoid ethers/PEG unless peroxide-free.[1][2][3]
Light (UV/VIS) Medium Pyridines are photosensitive.[1][2][4][5] Use amber vials.
Heat (>60°C) Low/Medium Stable for short durations.[1][2][4][5] Avoid prolonged heating at acidic pH.[1][2][3]
Freeze/Thaw Medium Risk of precipitation at pI.[1][2][3][4][5] Vortex vigorously after thawing.[1][2][3]
FAQ: Is my compound degrading or just precipitating?

Q: I see a new peak in HPLC at RRT 0.9. Is this a degradant? A: Likely yes.[1][2][3] The N-oxide is more polar than the parent and typically elutes slightly earlier on Reverse Phase C18.[1][2][3]

  • Confirmation: Check the UV spectrum. N-oxides often show a bathochromic shift (red shift) or a change in the shoulder ratio compared to the parent pyridine [1].[1][2]

Module 3: Analytical & Handling Troubleshooting

Issue: "Ghost" peaks or poor recovery in LC-MS.

Mechanism: Pyridines are excellent ligands for metals (Fe, Cu) found in stainless steel HPLC paths or non-LCMS grade solvents.[1][2][3] The gem-dimethyl carboxylate enhances this chelating effect, potentially forming "sticky" complexes.[1][2][3]

Step-by-Step Analytical Protocol
  • Solvent Choice:

    • Do Not Use: Phosphate buffers (precipitates with metals/cations).[1][2][3]

    • Use: Volatile buffers like Ammonium Acetate (10mM) or Formic Acid (0.1%).[1][2][3]

  • Column Protection:

    • If you suspect metal chelation (tailing peaks), add 0.1 mM EDTA to the aqueous mobile phase or use a passivated (PEEK-lined) column.[1][2][3]

  • Sample Diluent:

    • Dissolve the sample in 50:50 Water:Acetonitrile rather than 100% aqueous buffer to ensure you are not near the solubility limit (pI) during injection.

Troubleshooting Logic Flow

Troubleshooting_FlowStartProblem ObservedPrecipitationVisible Particulate / CloudinessStart->PrecipitationImpurityNew HPLC Peak / Purity DropStart->ImpurityCheck_pHCheck pH.Is it between 4.0 - 5.5?Precipitation->Check_pHCheck_MSCheck LC-MS.Is Mass = [M+16]?Impurity->Check_MSAdjust_pHAction: Adjust pH < 3 or > 7.Add 10% co-solvent (MeOH/ACN).Check_pH->Adjust_pHYes (Trapped at pI)N_OxideDiagnosis: N-Oxide Formation.Action: Degas solvents, protect from light.Check_MS->N_OxideYesDecarbDiagnosis: Decarboxylation [M-44].Action: Reduce temp, avoid strong acid heat.Check_MS->DecarbNo (Mass = M-44)

Figure 2: Decision tree for diagnosing solution stability issues.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][6][7] International Council for Harmonisation.[1][2][3] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 564292, 3-(Pyridin-2-yl)propanoic acid (Analogous Chemistry).[1][2][3] Accessed Feb 2, 2026.[1][2][3][6] Available at: [Link][1][2]

  • Williams, R. pKa Data Compiled. (General Pyridine and Carboxylic Acid pKa values). Organic Chemistry Data. Available at: [Link]

  • Hammick, D. L., & Dyson, P. The mechanism of decarboxylation.[2][3][8] J. Chem. Soc., 1939, 1724.[1][2][3] (Foundational mechanism for pyridyl acid instability).[1][2][3] Available at: [Link]

Technical Support Center: Resolution of Chiral Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Resolution Support Hub. Subject: 2-Arylpropanoic Acids (Profens) – Ibuprofen, Naproxen, Flurbiprofen, etc. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction & Scope

You are likely here because you are dealing with the "Profen Problem." 2-arylpropanoic acids are chemically robust but stereochemically sensitive. While the (S)-enantiomer typically holds the anti-inflammatory potency (inhibiting COX enzymes), the (R)-enantiomer can contribute to toxicity or undergo metabolic inversion.

This guide moves beyond textbook theory. We address the specific physicochemical hurdles of resolving these compounds: their tendency to "oil out" during salt formation, their acidic


-proton which risks racemization under basic conditions, and their ionization behavior in chromatography.

Module A: Classical Resolution (Diastereomeric Salt Formation)

The Issue: You are scaling up and chromatography is too expensive. You need a robust crystallization method, but the salt forms an oil or yields low enantiomeric excess (ee).

Core Protocol: The "Dutch Resolution" Approach

Standard resolution uses one amine. We recommend the Dutch Resolution method (family approach), which uses a mixture of structurally related resolving agents.[1][2] This induces a "solid solution" effect, often triggering crystallization where single agents fail.

Workflow Diagram:

ClassicalResolution Racemate Racemic Acid (Profen) Reaction Salt Formation (Reflux in EtOH/H2O) Racemate->Reaction Agents Resolving Agent Mix (e.g., PEA family) Agents->Reaction Crystallization Nucleation/Crystallization (Cooling Ramp) Reaction->Crystallization Filtration Filtration Crystallization->Filtration SolidPhase Solid: Diastereomeric Salt (Enriched S-Form) Filtration->SolidPhase Precipitate LiquidPhase Mother Liquor (Enriched R-Form) Filtration->LiquidPhase Filtrate Acidification Acidification (HCl) & Extraction SolidPhase->Acidification FinalProduct Pure (S)-Acid Acidification->FinalProduct

Caption: Workflow for diastereomeric salt resolution. The "Agents" node highlights the use of mixed bases (Dutch Resolution) to improve crystallizability.

Troubleshooting Guide: Classical Resolution

Q: My salt comes out as a sticky oil instead of crystals. How do I fix this? A: This is the "Oiling Out" phenomenon, common with profens due to their lipophilicity.

  • Switch Solvent Polarity: If using pure ethanol, add water (up to 20%). If using water, add isopropanol. The goal is to find the metastable zone width where the oil phase is unstable but the crystal is stable.

  • Use the Family Approach: Instead of using pure (S)-(-)-1-Phenylethylamine (PEA), use a 90:10 mix of PEA and a structurally similar amine (e.g., p-methyl-PEA). The structural impurity disrupts the amorphous oil network and acts as a nucleation template [1].

  • Seeding: Never underestimate seeding. Obtain a few mg of crystals from a small-scale evaporation and introduce them at the cloud point.

Q: I have crystals, but the yield is good and the ee is poor (e.g., 20% ee). Why? A: You have likely crystallized the Eutectic .

  • Diagnosis: In many profen systems, the racemate forms a stable compound (true racemate) rather than a conglomerate. If the diastereomeric salt solubility difference is low, you co-crystallize both.

  • Fix: Recrystallize the salt before cracking it back to the acid. Use a "sharpening" solvent (often 2-butanone or acetone) where the solubility difference between the (S,S)-salt and (R,S)-salt is magnified.

Q: Is my base causing racemization? A: It is a valid risk. The


-proton of propanoic acid derivatives is acidic (

).
  • Rule: Avoid heating strong bases (like hydroxides or alkoxides) with the ester form.

  • Safe Zone: Amine bases (PEA, Cinchonidine) used in salt formation are generally safe below 80°C. However, prolonged reflux in high-boiling solvents (DMSO/DMF) can induce racemization via the enolate intermediate [2].

Module B: Enzymatic Kinetic Resolution (Biocatalysis)[3]

The Issue: You need high enantiomeric purity (>99% ee) and want to avoid heavy metal catalysts.

Core Protocol: Lipase-Catalyzed Esterification

We utilize Candida antarctica Lipase B (CAL-B), typically immobilized (e.g., Novozym 435).[3] This enzyme displays high "E-values" (enantiomeric ratio) for 2-arylpropionic acids, preferentially esterifying the (S)-enantiomer (in some variants) or leaving the (S)-acid unreacted while esterifying the (R)-form, depending on the specific alcohol and enzyme strain.

Protocol:

  • Substrate: 100 mM Racemic Ibuprofen in Cyclohexane (or Isooctane).

  • Acyl Acceptor: 1-Octanol (1.2 equivalents).

  • Catalyst: Novozym 435 (20-50 mg/mmol substrate).

  • Conditions: Shake at 40°C, 200 rpm.

  • Stop: Monitor by HPLC. Stop at 50% conversion.

Mechanism Diagram:

EnzymaticResolution Racemate Racemic Acid Enzyme CAL-B (Lipase) Racemate->Enzyme + Alcohol Complex Enzyme-Substrate Complex Enzyme->Complex S_Ester (S)-Ester (Product) Complex->S_Ester Fast Reaction R_Acid (R)-Acid (Unreacted) Complex->R_Acid Slow/No Reaction

Caption: Kinetic resolution where the enzyme preferentially converts one enantiomer (typically S for specific esters) leaving the other as free acid.

Troubleshooting Guide: Biocatalysis

Q: The reaction stalls at 30% conversion. Why? A: This is likely Water Equilibrium or Product Inhibition .

  • Water: Esterification produces water. In hydrophobic solvents (hexane), water accumulates on the enzyme surface, pushing the equilibrium back toward hydrolysis.

  • Fix: Add molecular sieves (3Å or 4Å) to the reaction vessel to scavenge water in real-time.

Q: Can I get 100% yield instead of 50%? A: Only if you perform Dynamic Kinetic Resolution (DKR) .

  • Concept: You must racemize the unreacted (R)-acid in situ so the enzyme can eventually convert all material to the (S)-ester.

  • Challenge: Standard bases that racemize the acid might denature the enzyme.

  • Solution: Use a metallo-catalyst (e.g., Ruthenium complexes) compatible with the enzyme, or use a resin-bound base if the reaction conditions allow [3].

Module C: Analytical Validation (Chiral HPLC)

The Issue: You cannot optimize what you cannot measure. Poor peak shape is the #1 complaint with chiral organic acids.

Critical Requirement: Acidic Modifiers

Unlike neutral racemates, propanoic acid derivatives will ionize in standard mobile phases (MeOH/EtOH), leading to peak tailing and retention time shifts. You must suppress ionization.

Column & Mobile Phase Selection Matrix
ParameterRecommendationTechnical Rationale
Column Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris-carbamates)These polysaccharide phases offer the best general recognition for the aromatic/carboxylic moiety of profens [4].
Mobile Phase Hexane : Isopropanol (90:10 to 98:2)Normal phase is standard. Reversed-phase is possible but often has lower selectivity for these specific acids.
Additive (Critical) 0.1% Trifluoroacetic Acid (TFA) or Acetic AcidSuppresses the dissociation of the -COOH group (

). Without this, the anionic species interacts non-specifically with the silica support, causing tailing.
Flow Rate 0.5 - 1.0 mL/minLower flow rates often improve resolution (

) for difficult separations.
Detection UV @ 230 nm or 254 nmProfens have strong UV absorbance due to the aromatic ring.

Q: I see "Ghost Peaks" or baseline drift. A: Check your additive.

  • If using TFA, ensure your system is flushed. TFA can bind to lines.

  • If using Acetic Acid, the baseline is usually more stable, but you may need a higher concentration (0.2-0.5%) to achieve the same suppression effect as 0.1% TFA.

References

  • Dutch Resolution (Family Approach)

    • Title: Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents.[1][2]

    • Source:Topics in Current Chemistry (2007).
    • Link:[Link]

  • Racemization Mechanisms

    • Title: Racemiz
    • Source:The University of Manchester (Review).
    • Link:[Link] (General institutional link provided as specific deep-link to PDF may expire; refer to standard texts on base-catalyzed enolization).

  • Enzymatic Resolution (Ibuprofen)

    • Title: Enzymatic kinetic resolution of racemic ibuprofen: past, present and future.
    • Source:Biotechnology & Genetic Engineering Reviews (2015).[4]

    • Link:[Link]

  • Chiral HPLC Method Development

    • Title: Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC.[5][6][7]

    • Source:Biomedical Chromatography (2010).[5][6]

    • Link:[Link]

Sources

Common pitfalls in the characterization of pyridine-containing molecules

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of Pyridine-Containing Molecules

Ticket ID: PYR-CHAR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Pyridine Paradox

Pyridine is a cornerstone of medicinal chemistry, yet it remains one of the most deceptive heterocycles to characterize. Its nitrogen atom (


) acts as a "chemical chameleon"—simultaneously a base, a nucleophile, and a ligand.

This guide addresses the three most critical failure modes in pyridine characterization: NMR signal instability , Chromatographic peak tailing , and Hidden salt formation .

Module 1: NMR Spectroscopy Troubleshooting

User Issue: "My proton signals are shifting between batches, or the peaks are unexpectedly broad in


."
Root Cause Analysis
  • Trace Acid Contamination: Chloroform (

    
    ) naturally decomposes to form HCl and phosgene over time. Even trace acidity protonates the pyridine nitrogen, causing significant downfield shifts (deshielding), particularly at the 
    
    
    
    -positions (C2/C6 protons).
  • Metal Coordination: Pyridines are excellent ligands for residual transition metals (Pd, Cu) from synthesis. This causes paramagnetic relaxation, leading to line broadening and loss of coupling information.

  • Concentration Effects: At high concentrations, pyridine self-associates (stacking), causing concentration-dependent chemical shift changes.

Diagnostic Protocol: The "Base Wash" Validation

To confirm if a shift is due to protonation or metal binding, perform this self-validating experiment:

  • Run Initial Spectrum: Acquire standard

    
     NMR in 
    
    
    
    .
  • The "Base Shake": Add 1 solid pellet of anhydrous

    
     or 1 drop of 
    
    
    
    directly to the NMR tube. Shake vigorously for 30 seconds and let settle.
  • Re-acquire: If peaks sharpen and shift upfield (shielding), your original sample was partially protonated. If broadness persists, suspect paramagnetic metal contamination.

Data Reference: Chemical Shift Fingerprints

Use this table to distinguish between the Free Base, Salt, and N-Oxide forms.

PositionFree Base (

ppm)
HCl Salt (

ppm)
N-Oxide (

ppm)
Mechanistic Insight

-H (C2/6)
~8.60~8.80 - 9.00 (Downfield)~8.20 (Upfield)Salt: Positive charge deshields. N-Oxide: Back-donation shields

-H.

-H (C3/5)
~7.25~8.00 (Downfield)~7.40 (Downfield)Inductive withdrawal dominates in both cases.

-H (C4)
~7.64~8.50 (Downfield)~7.35 (Upfield)Resonance effects vary by substituent.

Critical Note: N-Oxidation causes a distinctive upfield shift of the


-protons compared to the free base, whereas protonation causes a downfield  shift. This is the definitive NMR differentiator [1, 2].

Module 2: Chromatography (HPLC/LCMS) Optimization

User Issue: "My pyridine compound elutes as a broad, tailing peak, or I see 'ghost' masses in LCMS."

Root Cause Analysis
  • Silanol Interactions: Silica columns possess acidic silanol groups (

    
    ). The basic pyridine nitrogen interacts strongly with these sites, causing "drag" (tailing) and non-linear adsorption.
    
  • TFA Adducts: In LCMS using Trifluoroacetic Acid (TFA), pyridines form stable ion pairs

    
    , often suppressing ionization or appearing as adduct masses (
    
    
    
    ).
Troubleshooting Workflow

Pyridine_LC_Troubleshooting Start Issue: Peak Tailing / Broadening Check_pH Check Mobile Phase pH Start->Check_pH Low_pH pH < 3.0 (Acidic) Check_pH->Low_pH Mid_pH pH 3.0 - 7.0 (Neutral) Check_pH->Mid_pH High_pH pH > 8.0 (Basic) Check_pH->High_pH Action_Low Add Competing Base (TEA or NH4OAc) Low_pH->Action_Low Standard Fix Action_Mid Worst Region! Silanols ionized + Pyridine protonated SWITCH METHOD Mid_pH->Action_Mid Avoid Action_High Use Hybrid/Polymer Column (XBridge/Gemini) High_pH->Action_High Best Shape Result_Low Silanols blocked Sharp Peak Action_Low->Result_Low Result_High Pyridine Neutral (Free Base) No Interaction Action_High->Result_High

Caption: Decision matrix for optimizing pyridine chromatography based on mobile phase pH and stationary phase selection.

Corrective Protocol: The "Modifier" Strategy
  • For Low pH (Formic Acid/TFA): Add 5–10 mM Ammonium Formate . The ammonium ions compete with the pyridine for the silanol sites, effectively "blocking" the column surface and sharpening the peak [3, 4].

  • For Purification (Prep HPLC): If using normal phase silica, add 1% Triethylamine (TEA) to the eluent. This neutralizes the silica acidity. Warning: Flush columns immediately after use to prevent silica dissolution.

Module 3: Synthesis & Purity Artifacts

User Issue: "My yield is >100%, or the solid is hygroscopic and gummy."

Root Cause Analysis

Pyridines are "sponges" for acids and metals.

  • Hidden Salts: Evaporating a pyridine from an acidic HPLC fraction (containing TFA or Formic acid) isolates the salt, not the free base. This alters the molecular weight and physical properties (gums vs. solids).

  • Pd Trapping: During cross-couplings (Suzuki/Buchwald), the pyridine nitrogen binds Palladium species, carrying them through standard workups.

Differentiation: Salt vs. Free Base

Do not rely solely on weight. Use this checklist:

  • Solubility Test:

    • Free Base: Soluble in

      
      , 
      
      
      
      ,
      
      
      .
    • Salt: Insoluble in non-polar organics; soluble in Water/Methanol.

  • AgNO3 Test (for HCl salts): Dissolve sample in water/HNO3 and add

    
    . White precipitate = Chloride salt.
    
  • 19F NMR (for TFA salts): Run a fluorine NMR. A signal at -76.5 ppm confirms a Trifluoroacetate salt.

Protocol: Palladium Scavenging

Standard Celite filtration is insufficient for pyridines.[1]

  • Reagent: Use Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Activated Carbon .

  • Procedure:

    • Dissolve crude product in THF or MeOH.

    • Add scavenger (4:1 w/w ratio relative to Pd content).

    • Stir at 40°C for 4 hours.

    • Filter through a 0.45

      
       membrane.
      
  • Validation: Check the filtrate color.[1] Pyridine-Pd complexes are often yellow/orange. A colorless solution usually indicates successful removal (<50 ppm) [5, 6].

References

  • BenchChem. Comparative Analysis of 1H NMR Spectra: 5-(Dichloromethyl)-2-fluoropyridine and Related Analogues. (Accessed 2026).

  • Filo. The proton NMR chemical shifts of the hydrogens in pyridine. (Accessed 2026).

  • Chromatography Online. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. (2025).[1][2][3][4][5]

  • LabCompare. LABTips: How to Prevent Tailing Peaks in HPLC. (2021).

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. (2023).[6]

  • BenchChem. Technical Support Center: Palladium Catalyst Removal. (Accessed 2026).

Sources

Validation & Comparative

Comparative Guide: Synthesis Routes for Substituted Propanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted propanoic acids, particularly


-arylpropanoic acids (profens), represent a cornerstone scaffold in medicinal chemistry, serving as the structural basis for blockbuster NSAIDs like Ibuprofen and Naproxen.[1] While classical methods (e.g., malonic ester synthesis) remain educational staples, modern drug development demands higher atom economy, enantioselectivity, and modularity.

This guide objectively compares three distinct synthetic paradigms:

  • Metal-Catalyzed Hydrocarboxylation: The industrial standard for converting alkenes to acids.

  • Asymmetric Hydrogenation: The "gold standard" for installing chirality with high precision.

  • C(sp³)-H Activation: The emerging frontier allowing direct functionalization of simple precursors.

Part 1: Strategic Route Comparison

The following table contrasts the three methodologies based on critical process parameters.

FeatureRoute 1: Hydrocarboxylation Route 2: Asymmetric Hydrogenation Route 3: C(sp³)-H Activation
Primary Substrate Styrenes / Alkenes

-Aryl acrylic acids
Propionic acid derivatives (Amides)
Key Reagents Pd catalyst, CO source (CO gas or HCOOH)Rh/Ru chiral catalyst, H₂ gasPd(OAc)₂, Aryl Iodide, Silver salts
Atom Economy High (100% with CO gas)High (Addition reaction)Low to Moderate (Loss of HI, DG steps)
Enantioselectivity Variable (Ligand dependent, often difficult)Excellent (>97% ee is standard)High (controlled by chiral auxiliaries)
Scalability High (Industrial batch/flow)High (Industrial batch)Low/Medium (Reagent cost, purification)
Primary Utility Bulk chemical synthesis, racemic drugsChiral API manufacturingLate-stage functionalization, diversity
Decision Logic for Route Selection

The following decision tree illustrates the logical flow for selecting the optimal synthesis route based on substrate availability and product requirements.

RouteSelection Start Target: Substituted Propanoic Acid Chirality Is Enantiopurity Critical? Start->Chirality Racemic Racemic Acceptable Chirality->Racemic No StrictChiral High ee Required (>95%) Chirality->StrictChiral Yes StartMat Starting Material Availability Route1 Route 1: Hydrocarboxylation (Best for Styrenes) StartMat->Route1 Alkenes Available Route2 Route 2: Asymmetric Hydrogenation (Best for Acrylic Acids) StartMat->Route2 Acrylic Acids Available Route3 Route 3: C-H Activation (Best for Simple Acids) StartMat->Route3 Simple Propionic Acid Available Racemic->StartMat StrictChiral->StartMat

Figure 1: Decision matrix for selecting the optimal synthesis pathway.

Part 2: Detailed Methodologies

Route 1: Pd-Catalyzed Hydrocarboxylation (The Industrial Workhorse)

This route involves the insertion of CO (or a surrogate like formic acid) into an alkene. It is highly valued in industry for its atom economy. Modern variations utilize formic acid (HCOOH) to avoid handling toxic CO gas and to serve as a hydride source.

Mechanism: The cycle begins with the formation of a Pd-H species. The alkene inserts into the Pd-H bond (hydropalladation) to form an alkyl-palladium intermediate. CO insertion follows, generating an acyl-palladium species, which is then hydrolyzed to release the acid and regenerate the catalyst.

Experimental Protocol: Hydrocarboxylation of Styrene with Formic Acid

Adapted from Ren et al., Org. Lett. 2019.[2][3]

Reagents:

  • Substrate: 4-Isobutylstyrene (1.0 mmol)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: dppb (1,4-bis(diphenylphosphino)butane) (3 mol%)

  • CO Source: Formic Acid (HCOOH) (2.0 equiv)

  • Promoter: Acetic Anhydride (Ac₂O) (2.0 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Setup: In a glovebox or under Argon, charge a dried Schlenk tube with Pd(OAc)₂ (4.5 mg) and dppb (12.8 mg). Add anhydrous Toluene (2 mL).

  • Activation: Stir the mixture at room temperature for 10 minutes to pre-form the catalyst complex.

  • Addition: Add 4-Isobutylstyrene, followed by HCOOH and Ac₂O via syringe.

  • Reaction: Seal the tube and heat to 80°C for 15 hours.

  • Workup: Cool to room temperature. Quench with saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Acidify the aqueous layer with 1M HCl to pH 2, then extract again with Ethyl Acetate to recover the free acid.

  • Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validation Check:

  • Success Indicator: Disappearance of the vinyl proton signals (5.2-6.7 ppm) in ¹H NMR.

  • Common Failure: Formation of linear isomer (3-arylpropanoic acid) instead of branched. Check ligand bite angle (dppb is preferred for regioselectivity).

Route 2: Asymmetric Hydrogenation (The Chiral Surgeon)

When enantiopurity is paramount (e.g., Naproxen synthesis), asymmetric hydrogenation of


-arylacrylic acids is the method of choice. This route relies on the "lock-and-key" fit of chiral phosphine ligands.

Mechanism: The Rh or Ru catalyst coordinates to the olefin and the carboxylate group. Oxidative addition of H₂ is followed by migratory insertion, setting the stereocenter. Reductive elimination releases the chiral product.

Experimental Protocol: Synthesis of (S)-Naproxen

Adapted from classic Ru-BINAP and recent Rh-Phosphine Oxide protocols.

Reagents:

  • Substrate: 2-(6-methoxynaphthalen-2-yl)acrylic acid (1.0 mmol)

  • Catalyst: [Rh(COD)Cl]₂ (1 mol%)

  • Ligand: (S)-BINAP or Chiral Spiro-Phosphine Oxide (2.2 mol%)

  • Base: Triethylamine (Et₃N) (1.0 equiv)[4]

  • Solvent: Methanol (degassed)

  • Gas: H₂ (Hydrogen)

Step-by-Step Workflow:

  • Catalyst Prep: In a glovebox, mix [Rh(COD)Cl]₂ and the chiral ligand in MeOH. Stir for 30 mins to generate the active cationic species.

  • Substrate Loading: Add the acrylic acid substrate and Et₃N to a high-pressure steel autoclave.

  • Inerting: Add the catalyst solution to the autoclave. Seal and purge with N₂ (3 cycles) then H₂ (3 cycles).

  • Hydrogenation: Pressurize to 30 bar (approx 435 psi) H₂. Stir at room temperature for 20 hours.

  • Venting: Carefully vent the H₂ gas (fume hood!).

  • Workup: Concentrate the solvent. Dissolve residue in 1M NaOH, wash with ether (removes catalyst/impurities), then acidify aqueous layer with HCl to precipitate the chiral acid.

  • Filtration: Filter the white solid and dry.

Self-Validation Check:

  • Success Indicator: >97% ee determined by Chiral HPLC (e.g., Chiralcel OD-H column).

  • Common Failure: Low conversion often indicates catalyst poisoning by O₂. Ensure rigorous degassing.

Route 3: C(sp³)-H Activation (The Molecular Architect)

This advanced method allows the direct installation of an aryl group onto the


-position of a simple propionic acid derivative. It utilizes a "Directing Group" (DG) to guide the palladium catalyst.

Mechanism: The DG (e.g., an amide) coordinates Pd(II), positioning it to activate the


-C-H bond, forming a palladacycle. Oxidative addition of an aryl iodide expands the ring, followed by reductive elimination to form the C-C bond.

CHActivation Substrate Propionamide (Substrate) Coordination Pd Coordination (N-Directing) Substrate->Coordination CH_Cleavage C-H Activation (Palladacycle) Coordination->CH_Cleavage - AcOH OxAdd Oxidative Addition (Ar-I) CH_Cleavage->OxAdd + Ar-I RedElim Reductive Elimination (C-C Bond) OxAdd->RedElim Product Beta-Aryl Propionamide RedElim->Product + Pd(0) Product->Coordination Cycle

Figure 2: Catalytic cycle for Directing Group-assisted C-H activation.

Experimental Protocol:

-Arylation of Propionamide

Adapted from Yu, J.-Q. et al., Science 2014.

Reagents:

  • Substrate: N-methoxy-2-methylpropanamide (Model substrate with DG) (0.5 mmol)

  • Reagent: Iodobenzene (Ar-I) (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: Mono-N-protected amino acid ligand (e.g., Ac-Gly-OH) (20 mol%)

  • Oxidant/Additive: Ag₂CO₃ (1.0 equiv) - Note: Acts as iodide scavenger.

  • Solvent: t-Amyl Alcohol or HFIP

Step-by-Step Workflow:

  • Assembly: Combine amide substrate, Pd(OAc)₂, Ligand, Ag₂CO₃, and Ar-I in a screw-cap vial.

  • Solvent: Add solvent (2 mL).

  • Reaction: Seal and heat to 110°C for 24 hours. Vigorous stirring is essential due to heterogeneous silver salts.

  • Filtration: Cool and filter through a Celite pad to remove silver salts. Wash with DCM.

  • Purification: Concentrate and purify via column chromatography.

  • DG Removal (Optional): To obtain the free acid, hydrolyze the amide using BF₃·Et₂O/MeOH followed by aqueous LiOH.

Self-Validation Check:

  • Success Indicator: Appearance of aromatic protons and shift of the

    
    -methyl group to a methylene signal in NMR.
    
  • Common Failure: Formation of bis-arylated product.[2] Control stoichiometry of Ar-I carefully.

Part 3: References

  • Ren, W., et al. (2019). "Pd-Catalyzed Highly Chemo- and Regioselective Hydrocarboxylation of Terminal Alkyl Olefins with Formic Acid." Organic Letters.

  • Yu, J.-Q., et al. (2014). "Modular, stereocontrolled Cβ-H/Cα-C activation of alkyl carboxylic acids." Science.

  • Dong, K., et al. (2014). "Asymmetric hydrogenation of α-arylacrylic and β-arylbut-3-enoic acids catalyzed by a Rh(I) complex." Organic Chemistry Frontiers.

  • Ma, S., et al. (2015). "Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids." MDPI.

  • Noyori, R. (1987). "Asymmetric Hydrogenation." Nobel Lecture/General Reference.

Sources

Structure-Activity Relationship of 2-Methyl-2-(3-pyridinyl)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Domain: Medicinal Chemistry / Drug Discovery Focus: TRPV1 Antagonists & Metabolic Optimization

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of 2-methyl-2-(3-pyridinyl)propanoic acid and its analogs. This structural motif—characterized by a gem-dimethyl substituted carbon linking a pyridine ring to a carboxylic acid/amide—represents a textbook example of lead optimization in modern drug discovery.

Primarily utilized in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists (e.g., AMG 517, ABT-102), this scaffold addresses two critical failure modes in early-stage leads:

  • Metabolic Instability: The gem-dimethyl group blocks

    
    -carbon hydroxylation/oxidation.
    
  • Conformational Entropy: It utilizes the Thorpe-Ingold effect to restrict rotatable bonds, locking the molecule in a bioactive conformation.

This guide compares the "Topic Scaffold" against its linear (unsubstituted) and cyclic bioisosteres, providing experimental protocols for validation.

Structural Dissection & Mechanistic Rationale

The molecule functions as a pharmacophoric anchor. Its efficacy is derived from three distinct regions:[1]

A. The Pyridine "Head"
  • Role: Acts as a hydrogen bond acceptor. In TRPV1 homology models, the pyridine nitrogen often interacts with polar residues (e.g., Tyr511 or Thr550) within the receptor binding pocket.

  • Optimization: Substitution at the 6-position (e.g.,

    
    ) often enhances lipophilicity and potency but must be balanced against solubility.
    
B. The Gem-Dimethyl "Linker" (The Core Topic)
  • Role: Steric bulk and conformational restriction.

  • Mechanism: Unlike a linear propyl chain, the bulky methyl groups force the pyridine and the acid/amide carbonyl into a specific dihedral angle (approx. 60–90°), reducing the entropic penalty upon binding.

  • Metabolic Shield: It prevents Cytochrome P450 enzymes from accessing the

    
    -proton, significantly extending half-life (
    
    
    
    ).
C. The Carboxylic Acid/Amide "Tail"
  • Role: Solubilizing group and linker to the "Western" region of the drug (often a benzothiazole or urea moiety in TRPV1 antagonists).

Comparative SAR Analysis

The following table synthesizes data from key medicinal chemistry campaigns (specifically Amgen and Abbott series) to illustrate the impact of modifying the propanoic acid linker.

Table 1: Linker Optimization & Biological Performance

Analog ClassStructure DescriptionPotency (

/

)*
Metabolic Stability (

)**
SolubilityKey Limitation
Linear (Parent) 2-(3-pyridinyl)propanoic acid (No methyls)Moderate (10–50 nM)Poor (< 15 min) HighRapid clearance via

-oxidation.
Topic Scaffold 2-Methyl-2-(3-pyridinyl)... (Gem-dimethyl) High (< 1 nM) Excellent (> 60 min) ModerateIncreased lipophilicity (LogP).
Cycloalkyl 1-(3-pyridinyl)cyclopropane-1-carboxylic acidHigh (1–5 nM)Good (45 min)ModerateSynthetic complexity; ring strain issues.
Phenyl 2-Phenyl-2-(3-pyridinyl)...High (< 1 nM)GoodPoor "Brick dust" properties (low solubility).

*Data representative of TRPV1 Capasacin-induced


 flux assays.
**Microsomal stability (Human/Rat Liver Microsomes).
Visualization: The Optimization Pathway

The following diagram illustrates the logical flow of optimizing the linear parent into the gem-dimethyl candidate.

SAR_Logic Linear Linear Propanoic Acid (High Clearance) Problem Metabolic Liability: alpha-C Oxidation Linear->Problem CYP450 Attack Strategy Strategy: Steric Blockade Problem->Strategy GemDimethyl Gem-Dimethyl Analog (Topic Scaffold) Strategy->GemDimethyl Methylation Cyclic Cyclopropyl Analog (Bioisostere) Strategy->Cyclic Cyclization Outcome1 Outcome1 GemDimethyl->Outcome1 High Potency (Thorpe-Ingold) Outcome2 Outcome2 GemDimethyl->Outcome2 High Stability (No alpha-H)

Figure 1: SAR decision tree showing the transition from metabolically unstable linear chains to the optimized gem-dimethyl scaffold.

Experimental Protocols

To validate the performance of these analogs, the following protocols are industry standards.

Protocol A: FLIPR Calcium Flux Assay (Potency)

Objective: Measure the antagonist's ability to block Capsaicin-induced


 influx in CHO cells expressing human TRPV1.
  • Cell Preparation:

    • Plate CHO-hTRPV1 cells in 384-well black-wall plates (20,000 cells/well).

    • Incubate for 24h at 37°C / 5%

      
      .
      
  • Dye Loading:

    • Remove media and wash with assay buffer (HBSS + 20 mM HEPES).

    • Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Addition (Antagonist Mode):

    • Add test compounds (dissolved in DMSO, serially diluted) to cells.

    • Incubate for 15 minutes (equilibration).

  • Agonist Challenge:

    • Inject Capsaicin (

      
       concentration, typically ~50-100 nM) using the FLIPR tetra system.
      
  • Data Acquisition:

    • Monitor fluorescence (

      
      , 
      
      
      
      ) for 180 seconds.
    • Calculate

      
       based on inhibition of the peak calcium response.
      
Protocol B: Microsomal Stability Assay (Metabolic Validation)

Objective: Confirm that the gem-dimethyl group prevents oxidative clearance.

  • Reaction Mix:

    • Test Compound: 1

      
       final concentration.
      
    • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Buffer: 100 mM Phosphate buffer (pH 7.4).

  • Initiation:

    • Pre-incubate at 37°C for 5 mins.

    • Initiate reaction by adding NADPH-regenerating system (1 mM NADP, isocitrate, isocitrate dehydrogenase).

  • Sampling:

    • Take aliquots at

      
       minutes.
      
    • Quench immediately in ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge to remove protein precipitate.

    • Analyze supernatant via LC-MS/MS .

    • Plot

      
       vs. time to determine intrinsic clearance (
      
      
      
      ).

Mechanism of Action Visualization

Understanding why the analog works is as important as how it is made.

Mechanism Receptor TRPV1 Channel (Closed State) Result Channel Locked Closed (No Ca2+ Influx) Receptor->Result Stabilized Agonist Capsaicin / Heat / H+ Agonist->Receptor Attempts to Open Antagonist 2-Methyl-2-(3-pyridinyl) Analog Interaction Binding Pocket Interaction: 1. Pyridine -> Tyr511 (H-bond) 2. Gem-Dimethyl -> Hydrophobic Pocket Antagonist->Interaction High Affinity Binding Interaction->Receptor Allosteric Modulation

Figure 2: Mechanistic pathway of TRPV1 antagonism by the topic scaffold.

References

The following authoritative sources provide the foundational data and synthetic routes for the analogs discussed above.

  • Discovery of AMG 517: Gavva, N. R., et al. "AMG 517, a highly potent, selective, and orally bioavailable vanilloid receptor 1 antagonist that attenuates disease-associated pain." Journal of Pharmacology and Experimental Therapeutics 323.3 (2007): 1121-1135. Link

  • SAR of Pyridinyl Propanamides: Wang, X., et al. "2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure–activity relationships of the 2-oxy pyridine C-region."[2] Bioorganic & Medicinal Chemistry Letters 21.18 (2011): 5176-5180. Link

  • Gem-Dimethyl Effect Review: Talele, T. T.[3] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry 61.6 (2018): 2166-2210.[3] Link

  • Optimization of C-Region: Doherty, E. M., et al. "Novel TRPV1 antagonists: Development of a series of N-(3-fluoro-4-(methylsulfonamido)benzyl)ureas." Bioorganic & Medicinal Chemistry Letters 17.16 (2007): 4521-4524. Link

  • Clinical Candidates: Gomtsyan, A., et al. "Identification of (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102) as a potent TRPV1 antagonist for pain management." Journal of Medicinal Chemistry 51.3 (2008): 392-395. Link

Sources

A Researcher's Guide to Benchmarking Novel nAChR Modulators: A Case Study with 2-Methyl-2-(3-pyridinyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the functional performance of novel compounds targeting nicotinic acetylcholine receptors (nAChRs). As a case study, we will focus on the hypothetical benchmarking of 2-Methyl-2-(3-pyridinyl)propanoic acid, a nicotinic acid derivative with structural motifs suggesting potential interaction with nAChRs. While direct experimental data for this specific compound is not publicly available, this guide will equip researchers with the necessary protocols and comparative data to conduct a thorough evaluation. We will utilize established nAChR modulators, nicotine and varenicline, as benchmarks to illustrate the experimental design, data analysis, and interpretation.

Introduction to 2-Methyl-2-(3-pyridinyl)propanoic acid and the Rationale for nAChR Targeting

2-Methyl-2-(3-pyridinyl)propanoic acid belongs to the class of pyridine-containing carboxylic acids. The pyridine ring is a key pharmacophore in many biologically active molecules, and its presence in this compound, a derivative of nicotinic acid (vitamin B3), suggests a potential interaction with nAChRs.[1] Nicotinic receptors are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[2] Their modulation has therapeutic implications for a range of disorders, including nicotine addiction, neurodegenerative diseases, and inflammatory conditions.

The structural features of 2-Methyl-2-(3-pyridinyl)propanoic acid, specifically the 3-substituted pyridine ring, warrant an investigation into its activity at various nAChR subtypes. This guide will outline the critical functional assays required to determine its pharmacological profile, including its potency, efficacy, and subtype selectivity.

Comparative Framework: Selecting Benchmark Compounds

To contextualize the functional profile of a novel compound, it is essential to compare its activity with well-characterized modulators. For this guide, we have selected:

  • Nicotine: The endogenous agonist for nAChRs, providing a baseline for full agonist activity.[2]

  • Varenicline: A partial agonist at α4β2 nAChRs, widely used for smoking cessation, which allows for the characterization of partial agonism and antagonism.[3][4][5]

By comparing the functional parameters of 2-Methyl-2-(3-pyridinyl)propanoic acid with these benchmarks, we can build a comprehensive understanding of its potential as a novel nAChR modulator.

Core Functional Assays for nAChR Modulator Characterization

The two primary methodologies for assessing the functional activity of compounds at nAChRs are automated patch-clamp electrophysiology and intracellular calcium imaging. These techniques provide quantitative data on ion channel gating and downstream signaling events.

Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems offer a high-throughput and robust method for directly measuring the flow of ions through nAChR channels upon ligand binding.[6][7][8][9][10] This technique allows for the determination of key pharmacological parameters such as the half-maximal effective concentration (EC50) and the maximum response (Imax).

cluster_prep Cell Preparation cluster_apc Automated Patch-Clamp cluster_analysis Data Analysis cell_culture Maintain cell line stably expressing nAChR subtype harvest Harvest and prepare single-cell suspension cell_culture->harvest load_cells Load cells onto patch plate harvest->load_cells seal Establish giga-ohm seals and whole-cell configuration load_cells->seal compound_app Apply increasing concentrations of test compound seal->compound_app record Record ion channel currents compound_app->record dose_response Construct dose-response curves record->dose_response calculate Calculate EC50 and Imax dose_response->calculate

Automated Patch-Clamp Workflow

  • Cell Culture: Maintain a mammalian cell line (e.g., HEK293 or CHO) stably expressing the human nAChR subtype of interest (e.g., α4β2, α7, α3β4).

  • Cell Preparation: On the day of the experiment, harvest the cells and prepare a single-cell suspension at an optimal density for the automated patch-clamp system.

  • System Preparation: Prime the automated patch-clamp system (e.g., Sophion QPatch or Nanion SyncroPatch) with the appropriate intracellular and extracellular recording solutions.[7][8][10]

  • Compound Preparation: Prepare a dilution series of the test compound (2-Methyl-2-(3-pyridinyl)propanoic acid) and the benchmark compounds (nicotine, varenicline) in the extracellular solution.

  • Experiment Execution:

    • Load the cell suspension and compound plate into the instrument.

    • Initiate the automated protocol for cell capture, sealing, and whole-cell configuration.

    • Apply a pre-compound baseline recording period.

    • Apply the compound dilutions in increasing concentrations, with a wash step in between each application.

    • Record the current responses elicited by each compound concentration.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration.

    • Normalize the responses to the maximum response elicited by a saturating concentration of a full agonist (e.g., acetylcholine or nicotine).

    • Plot the normalized response against the logarithm of the compound concentration to generate a dose-response curve.

    • Fit the curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and Imax values.

Intracellular Calcium Imaging

Many nAChR subtypes, particularly the α7 subtype, are highly permeable to calcium ions.[11] Calcium imaging provides a functional readout of receptor activation by measuring changes in intracellular calcium concentration using fluorescent indicators. This method is well-suited for high-throughput screening.[11][12][13][14][15]

cluster_prep Cell Preparation cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis plate_cells Plate cells expressing nAChR subtype in a multi-well plate load_dye Load cells with a calcium-sensitive dye plate_cells->load_dye baseline Acquire baseline fluorescence reading load_dye->baseline add_compound Add increasing concentrations of test compound baseline->add_compound read_fluorescence Measure fluorescence changes over time add_compound->read_fluorescence normalize_data Normalize fluorescence change to baseline read_fluorescence->normalize_data dose_response_ca Construct dose-response curves normalize_data->dose_response_ca calculate_ca Calculate EC50 and Emax dose_response_ca->calculate_ca

Calcium Imaging Workflow

  • Cell Culture: Plate a mammalian cell line stably expressing the nAChR subtype of interest in a multi-well plate (e.g., 96- or 384-well).

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's protocol.

  • Compound Preparation: Prepare a dilution series of the test and benchmark compounds in a suitable assay buffer.

  • Imaging and Analysis:

    • Place the cell plate into a fluorescence plate reader or a high-content imaging system.

    • Establish a stable baseline fluorescence reading.

    • Add the compound dilutions to the wells.

    • Continuously record the fluorescence intensity over a defined period.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Normalize the data to the response produced by a saturating concentration of a full agonist.

    • Generate dose-response curves and calculate EC50 and Emax values as described for the electrophysiology assay.

Data Presentation and Interpretation

The collected data should be summarized in a clear and concise manner to facilitate comparison between the test compound and the benchmarks.

Table 1: Comparative Functional Potency and Efficacy at α4β2 nAChRs
CompoundEC50 (µM)Imax (% of Nicotine)
2-Methyl-2-(3-pyridinyl)propanoic acid TBDTBD
Nicotine0.03 - 2.6[5]100%
Varenicline0.086 - 2.3[3][16]24 - 49%[16]

TBD: To be determined by experimental measurement.

Table 2: Comparative Functional Potency and Efficacy at α7 nAChRs
CompoundEC50 (µM)Imax (% of Nicotine)
2-Methyl-2-(3-pyridinyl)propanoic acid TBDTBD
Nicotine~4[17]100%
Varenicline18[3]Full agonist[3]

TBD: To be determined by experimental measurement.

Interpretation of Results:

  • Potency (EC50): A lower EC50 value indicates higher potency. By comparing the EC50 of 2-Methyl-2-(3-pyridinyl)propanoic acid to that of nicotine and varenicline, one can determine its relative potency at different nAChR subtypes.

  • Efficacy (Imax): The Imax value reflects the maximal response a compound can elicit. An Imax similar to nicotine suggests a full agonist profile. An Imax significantly lower than nicotine indicates partial agonism. No response in an agonist assay but inhibition of the nicotine response would suggest an antagonist profile.

Visualizing the Nicotinic Acetylcholine Receptor Signaling Pathway

The activation of nAChRs leads to the influx of cations, primarily Na+ and Ca2+, resulting in membrane depolarization and the initiation of downstream cellular signaling cascades.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR Nicotinic Acetylcholine Receptor (nAChR) Depolarization Membrane Depolarization nAChR->Depolarization Na+ Influx Ca_influx Ca2+ Influx nAChR->Ca_influx Ligand 2-Methyl-2-(3-pyridinyl)propanoic acid or Benchmark Compound Ligand->nAChR Binds to Signaling Downstream Signaling (e.g., Neurotransmitter Release) Depolarization->Signaling Ca_influx->Signaling

nAChR Signaling Pathway

Conclusion and Future Directions

This guide provides a robust framework for the functional characterization of novel nAChR modulators, using 2-Methyl-2-(3-pyridinyl)propanoic acid as a representative test case. By employing automated patch-clamp electrophysiology and intracellular calcium imaging, researchers can systematically determine the potency, efficacy, and subtype selectivity of new chemical entities. The comparative data from established benchmarks like nicotine and varenicline are crucial for interpreting the pharmacological profile of the novel compound and assessing its therapeutic potential.

Future studies on 2-Methyl-2-(3-pyridinyl)propanoic acid should aim to generate the experimental data outlined in this guide. A comprehensive understanding of its interaction with a panel of nAChR subtypes will be the first step in elucidating its potential as a novel therapeutic agent.

References

  • 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid - PMC. (n.d.). Retrieved January 29, 2026, from [Link]

  • ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys. (1997). PubMed. Retrieved January 29, 2026, from [Link]

  • Nicotinic acetylcholine receptor. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

  • High-Throughput Patch Clamp Screening in Human α6-Containing Nicotinic Acetylcholine Receptors. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]

  • Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine. (2002). PMC. Retrieved January 29, 2026, from [Link]

  • The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. (2010). PMC. Retrieved January 29, 2026, from [Link]

  • State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening. (2011). PMC. Retrieved January 29, 2026, from [Link]

  • Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants. (2017). PMC. Retrieved January 29, 2026, from [Link]

  • How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. (2021). ACS Publications. Retrieved January 29, 2026, from [Link]

  • The α5 Nicotinic Acetylcholine Receptor Subunit Differentially Modulates α4β2* and α3β4* Receptors. (2021). Frontiers. Retrieved January 29, 2026, from [Link]

  • Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch-16. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Nicotinic cholinergic signaling in hippocampal astrocytes involves calcium-induced calcium release from intracellular stores. (1998). PNAS. Retrieved January 29, 2026, from [Link]

  • EC50 and Emax values of nicotinic agonists on human a4b2 and a7 nAChRs... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. (2009). PMC. Retrieved January 29, 2026, from [Link]

  • Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum. (2011). PMC. Retrieved January 29, 2026, from [Link]

  • Webinar - High Throughput and High Fidelity: Automated Patch Clamp in Screening and Research. (2020). Nanion. Retrieved January 29, 2026, from [Link]

  • [2-Methyl-3-oxovaleric acid: a characteristic metabolite in propionic acidemia]. (1981). PubMed. Retrieved January 29, 2026, from [Link]

  • Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch 16. (n.d.). Sophion. Retrieved January 29, 2026, from [Link]

  • Calcium Imaging Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 29, 2026, from [Link]

  • Chemical Properties of Propanoic acid, 2-methyl-, 2-methylpropyl ester (CAS 97-85-8). (n.d.). NIST. Retrieved January 29, 2026, from [Link]

  • Ionotropic and Metabotropic Mechanisms of Allosteric Modulation of α7 Nicotinic Receptor Intracellular Calcium. (2017). PMC. Retrieved January 29, 2026, from [Link]

  • Propanoic acid, 2-methyl-. (n.d.). NIST. Retrieved January 29, 2026, from [Link]

  • Functional interactions of varenicline and nicotine with nAChR subtypes implicated in cardiovascular control. (2014). PubMed. Retrieved January 29, 2026, from [Link]

  • The smoking cessation drug varenicline improves deficient P20-N40 inhibition in DBA/2 mice. (2011). PMC. Retrieved January 29, 2026, from [Link]

Sources

Comparative Guide: Acidity Profiling of Methylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylpropanoic acid (Isobutyric acid) serves as a critical scaffold in medicinal chemistry, particularly as a bioisostere for linear aliphatic acids to modulate metabolic stability and lipophilicity. The acidity (pKa) of its derivatives is a fundamental physicochemical property that dictates solubility, membrane permeability, and protein binding affinity.

This guide objectively compares the acidity of key methylpropanoic acid derivatives. Our analysis reveals that


-substitution with high electronegativity atoms (F, Cl)  drives the most significant increase in acidity (lowering pKa by >1.5 units), while 

-substitution
offers a subtler modulation suitable for fine-tuning physicochemical profiles without drastically altering ionization state at physiological pH.

Theoretical Framework: Mechanisms Driving Acidity

To interpret the data correctly, one must understand the three competing forces acting on the carboxylate anion (


):
  • Inductive Effect (-I): Electronegative substituents pull electron density through

    
    -bonds, stabilizing the negative charge on the carboxylate oxygen. This is the dominant factor.
    
    • Trend:

      
      
      
    • Distance Rule: The effect diminishes sharply with distance (

      
      -carbon 
      
      
      
      
      
      -carbon).
  • Steric Hindrance: Bulky groups at the

    
    -position (like the gem-dimethyl group in 2-methylpropanoic acid) can sterically inhibit the solvation of the carboxylate anion, potentially destabilizing it and slightly raising the pKa compared to linear analogs.
    
  • Intramolecular Hydrogen Bonding: In

    
    -hydroxy derivatives, the hydroxyl group can form a hydrogen bond with the carboxylate oxygen, stabilizing the anion and increasing acidity.
    
Visualization: Inductive Stabilization Pathway

InductiveEffect cluster_0 Destabilized Anion (Higher pKa) cluster_1 Stabilized Anion (Lower pKa) Parent Methylpropanoic Acid (Electron Donating Alkyls) Derivative Alpha-Fluoro Derivative (Electron Withdrawing Group) Effect Inductive Pull (-I) Delocalizes Charge Derivative->Effect F atom pulls e-

Caption: Schematic representation of how electron-withdrawing groups stabilize the carboxylate anion, shifting the equilibrium toward dissociation.

Comparative Data Analysis

The following table synthesizes experimental and predicted pKa values. Note the dramatic shift in acidity when the substituent is placed on the


-carbon versus the 

-carbon.
Compound NameStructurepKa (25°C)

pKa (vs Parent)
Primary Driver
2-Fluoro-2-methylpropanoic acid

2.68 (Pred)-2.18Strong -I Effect (Fluorine)
2-Chloroisobutyric acid

~2.95 *-1.91Strong -I Effect (Chlorine)
2-Hydroxyisobutyric acid

3.80 - 4.00-0.96-I Effect + H-bond Stabilization
3-Chloro-2-methylpropanoic acid

~4.05-0.81Weak -I Effect (Distance)
Methylpropanoic acid (Parent)

4.86 0.00Reference Standard

* Based on 2-chlorobutyric acid analog (pKa 2.95). † Estimated range based on Lactic acid (3.86) and steric modulation. ‡ Based on 3-chlorobutanoic acid analog (pKa 4.05).

Key Insights for Drug Design
  • Bioisosteric Replacement: Replacing a hydrogen with Fluorine at the

    
    -position (2-Fluoro) drops the pKa to ~2.7, making the molecule fully ionized at physiological pH (7.4). This increases solubility but may reduce passive membrane permeability.
    
  • Fine-Tuning: If a modest acidity increase is required without full ionization in acidic compartments (e.g., lysosome pH 4.5), 3-chloro-2-methylpropanoic acid (pKa ~4.05) is a superior candidate.

Experimental Protocol: Potentiometric pKa Determination

For precise pKa determination of these derivatives, Potentiometric Titration is the industry gold standard. It is superior to UV-Vis methods for these compounds as they lack strong chromophores near the ionization center.

Required Materials
  • Instrument: Automated Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).

  • Electrode: Calibrated Glass pH combination electrode (Ag/AgCl).

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl solution.

  • Inert Gas: Argon or Nitrogen (high purity).

Standard Operating Procedure (SOP)
  • System Preparation:

    • Calibrate pH electrode using buffers pH 4.01, 7.00, and 10.01. Slope efficiency must be 98-102%.

    • Purge the titration vessel with Argon for 5 minutes to remove dissolved

      
       (which forms carbonic acid, skewing results).
      
  • Sample Preparation:

    • Weigh ~3-5 mg of the methylpropanoic acid derivative.

    • Dissolve in 20 mL of 0.15 M KCl (degassed). Final concentration should be ~1-2 mM.

    • Note: If solubility is poor, use a co-solvent method (Methanol/Water) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

  • Titration Workflow:

    • Acidify the sample solution to pH ~2.0 using 0.1 M HCl (to ensure the starting species is fully protonated

      
      ).
      
    • Titrate with 0.1 M NaOH in small increments (e.g., 5-10

      
      L).
      
    • Record equilibrium pH after each addition (drift < 0.01 pH/min).

    • Continue titration until pH reaches ~11.0.

  • Data Processing:

    • Plot pH vs. Volume of Titrant.

    • Determine the Equivalence Point (EP) using the first derivative (

      
      ).
      
    • Calculate pKa at the Half-Equivalence Point (where

      
      ).
      
Experimental Workflow Diagram

TitrationProtocol Start Start: Weigh Sample (3-5 mg) Dissolve Dissolve in 0.15M KCl (Degassed under Argon) Start->Dissolve Acidify Acidify to pH 2.0 (with 0.1M HCl) Dissolve->Acidify Titrate Titrate with 0.1M NaOH (Increments of 5-10 µL) Acidify->Titrate Measure Record Equilibrium pH (Drift < 0.01 pH/min) Titrate->Measure Check pH > 11.0? Measure->Check Check->Titrate No Calc Calculate pKa (Bjerrum Plot / Half-Equivalence) Check->Calc Yes

Caption: Step-by-step logic flow for the potentiometric determination of pKa.

References

  • National Institute of Standards and Technology (NIST). Isobutyric acid (CAS 79-31-2) Properties. NIST Chemistry WebBook, SRD 69.[1][2] [Link]

  • PubChem. 2-Hydroxyisobutyric acid (CID 11671).[3] National Library of Medicine. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Methyl-2-(3-pyridinyl)propanoic Acid: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Methyl-2-(3-pyridinyl)propanoic Acid

2-Methyl-2-(3-pyridinyl)propanoic acid is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into novel therapeutic agents. Its rigid pyridinyl core combined with the chiral center of the propanoic acid moiety offers a unique three-dimensional scaffold for molecular design. The reliable and reproducible synthesis of this compound is therefore of paramount importance for researchers in the pharmaceutical sciences. This guide provides a critical comparison of two plausible and commonly employed synthetic strategies for the preparation of 2-Methyl-2-(3-pyridinyl)propanoic acid, with a focus on their reproducibility, scalability, and overall practicality in a research and development setting. We will delve into the mechanistic underpinnings of each route, providing detailed, step-by-step protocols and highlighting key experimental considerations to ensure successful and repeatable outcomes.

Route 1: The Classic Malonic Ester Synthesis

The malonic ester synthesis is a robust and well-established method for the preparation of carboxylic acids. This pathway leverages the enhanced acidity of the α-protons of a malonic ester, allowing for facile alkylation followed by hydrolysis and decarboxylation to yield the desired product.

Mechanistic Rationale

The core principle of this synthesis lies in the generation of a stabilized enolate from diethyl malonate using a moderately strong base. This enolate then acts as a nucleophile, attacking an appropriate electrophile, in this case, 3-(chloromethyl)pyridine. The resulting substituted malonic ester is subsequently hydrolyzed to the corresponding dicarboxylic acid, which, being a β-keto acid analog, readily undergoes decarboxylation upon heating to afford the final product.

Experimental Protocol

Step 1a: Synthesis of 3-(Chloromethyl)pyridine Hydrochloride from 3-Picoline

This multi-step preparation of the key alkylating agent is crucial for the success of the malonic ester route.

  • Oxidation of 3-Picoline to Nicotinic Acid: In a well-ventilated fume hood, 3-picoline is oxidized using a strong oxidizing agent like potassium permanganate in an aqueous solution. The reaction is typically heated to drive it to completion. Careful temperature control is necessary to avoid side reactions.[1][2]

  • Esterification to Methyl Nicotinate: The resulting nicotinic acid is then esterified, commonly using methanol under acidic catalysis (e.g., sulfuric acid), to produce methyl nicotinate.

  • Reduction to 3-Pyridinemethanol: The methyl nicotinate is subsequently reduced to 3-pyridinemethanol. A common reducing agent for this transformation is sodium borohydride in a suitable solvent.

  • Chlorination to 3-(Chloromethyl)pyridine Hydrochloride: Finally, 3-pyridinemethanol is converted to the desired 3-(chloromethyl)pyridine hydrochloride by reaction with thionyl chloride. This reaction should be performed with caution as it releases HCl gas. The hydrochloride salt is often the isolated product due to the basicity of the pyridine nitrogen.[2]

Step 1b: Alkylation of Diethyl Malonate

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol. Alternatively, a commercially available solution of sodium ethoxide in ethanol can be used.

  • Addition of Diethyl Malonate: Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature. The formation of the sodium salt of diethyl malonate may result in the formation of a white precipitate.[3]

  • Alkylation: A solution of 3-(chloromethyl)pyridine hydrochloride in a suitable solvent (e.g., ethanol or DMF) is added to the reaction mixture. The hydrochloride salt is typically neutralized in situ by the excess base or by the addition of another equivalent of base. The reaction is then heated to reflux for several hours to ensure complete alkylation.[4][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is poured into water and acidified. The product, diethyl 2-(pyridin-3-ylmethyl)malonate, is extracted with an organic solvent like diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Step 1c: Hydrolysis and Decarboxylation

  • Hydrolysis: The crude diethyl 2-(pyridin-3-ylmethyl)malonate is hydrolyzed to the corresponding dicarboxylic acid by heating with a strong acid, such as aqueous hydrochloric or sulfuric acid.[6][7]

  • Decarboxylation: Upon continued heating, the intermediate malonic acid derivative, being a β-dicarboxylic acid, readily decarboxylates to yield 2-Methyl-2-(3-pyridinyl)propanoic acid.

  • Isolation and Purification: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Workflow Diagram

Malonic Ester Synthesis cluster_alkylation Alkylation A 3-Picoline B Nicotinic Acid A->B Oxidation C Methyl Nicotinate B->C Esterification D 3-Pyridinemethanol C->D Reduction E 3-(Chloromethyl)pyridine HCl D->E Chlorination H Diethyl 2-(pyridin-3-ylmethyl)malonate E->H Alkylation F Diethyl Malonate F->H Alkylation G Sodium Ethoxide G->H Alkylation I 2-(Pyridin-3-ylmethyl)malonic Acid H->I Hydrolysis J 2-Methyl-2-(3-pyridinyl)propanoic Acid I->J Decarboxylation Pyridineacetonitrile Alkylation cluster_alkylation Alkylation A 3-Picoline B 3-Pyridineacetonitrile A->B Cyanation E 2-(Pyridin-3-yl)propanenitrile B->E α-Methylation C Strong Base (e.g., LDA) C->E α-Methylation D Methyl Halide D->E α-Methylation F 2-Methyl-2-(3-pyridinyl)propanoic Acid E->F Hydrolysis

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-Methyl-2-(3-pyridinyl)propanoic Acid

[1][2]

Part 1: Operational Executive Summary

This guide defines the disposal architecture for 2-Methyl-2-(3-pyridinyl)propanoic acid (CAS: 70433-61-7).[1][2] As a pyridine-substituted carboxylic acid, this compound presents a unique amphoteric profile —it possesses both a basic nitrogen (pyridine ring) and an acidic carboxyl group.

Immediate Operational Directives:

  • Do Not Commingle Blindly: Avoid mixing high concentrations of this compound directly with strong mineral acids (forming pyridinium salts) or strong bases without heat control, as exothermic neutralization may occur.

  • Primary Disposal Route: High-temperature incineration is the mandated disposal method for the solid substance to ensure complete destruction of the pyridine ring.

  • Waste Stream Classification: Classify as Non-Halogenated Organic Waste .

Part 2: Chemical Profile & Hazard Matrix

To dispose of a chemical safely, you must understand its behavior in the waste stream. This table synthesizes the physical properties that dictate our disposal strategy.

PropertyDataOperational Implication
CAS Number 70433-61-7Unique identifier for waste manifests.[1][2]
Molecular Formula C₉H₁₁NO₂High Carbon/Nitrogen content; suitable for fuel blending/incineration.[1][2]
Acidity (pKa) ~4.5 (COOH), ~3.5 (Pyridine H+)Amphoteric. Exists as a zwitterion at neutral pH.[1][2] Solubility changes drastically with pH.
Physical State Solid (Powder)Dust explosion hazard if handled in bulk.[1][2]
GHS Hazards H315, H319, H335Irritant.[1][2] Respiratory protection (N95/P100) required during disposal prep.
RCRA Status Not Listed (P/U)Characteristic Waste. Must be evaluated for Corrosivity (D002) if in solution.[1][2]

Part 3: Pre-Disposal Treatment Protocols

The "Senior Scientist" Insight: Why do we treat before disposal? Directly discarding reactive intermediates into bulk waste drums creates "chemically active" trash cans. By stabilizing the compound first, we create a Self-Validating Safety System where the waste drum is chemically inert.

Protocol A: Aqueous Solution Neutralization (Small Scale < 100g)

Use this protocol for HPLC waste or reaction byproducts dissolved in water.

Prerequisites:

  • Calibrated pH meter.

  • 1M NaOH and 1M HCl.

  • Ice bath.

Step-by-Step Methodology:

  • Assessment: Measure the pH of the waste solution.

    • Risk:[3][4][5][6][7][8][9] If pH < 2 or > 12.5, the waste is classified as D002 (Corrosive) under RCRA.

  • Thermal Control: Place the collection vessel in an ice bath to dissipate heat of neutralization.

  • Titration:

    • If Acidic: Slowly add 1M NaOH while stirring.

    • If Basic: Slowly add 1M HCl while stirring.

  • Target: Adjust pH to 6.0 – 9.0 .

  • Validation (The Checkpoint): Stop stirring and observe for 5 minutes.

    • Pass: Solution remains stable/clear.

    • Fail: Precipitate forms. (If precipitate forms, filter the solid and dispose of it as Solid Hazardous Waste —Protocol B).

  • Final Disposal: Pour the neutralized liquid into the Aqueous Organic Waste container.

Protocol B: Solid Waste Packaging

Use this for pure substance, expired lots, or filter cakes.[1][2]

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates). The pyridine ring is susceptible to oxidation.

  • Containerization: Double-bag the solid in polyethylene (LDPE) bags.

  • Labeling: Affix a hazardous waste label with the following constituents:

    • Name: 2-Methyl-2-(3-pyridinyl)propanoic acid[1][2][5]

    • Hazards: Irritant, Organic.

  • Stream: Place in Non-Halogenated Solid Waste drum for incineration.

Part 4: Disposal Workflow Visualization

The following diagram illustrates the decision logic for disposing of CAS 70433-61-7. This ensures no decision is made on "gut feeling" but rather on a logical flow.

DisposalWorkflowStartWaste Generation(CAS 70433-61-7)StateCheckIdentify Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidBinNon-HalogenatedSolid Waste DrumSolid->SolidBinDouble BagSolventTypeIdentify Solvent BaseLiquid->SolventTypeOrganicSolventOrganic Solvent(MeOH, DCM, EtOAc)SolventType->OrganicSolventAqueousAqueous SolutionSolventType->AqueousLiquidBinOrganic Waste Drum(Segregate Halogenated)OrganicSolvent->LiquidBinNo Pre-treatmentpHCheckValidation Step:Check pHAqueous->pHCheckNeutralizeNeutralize to pH 6-9pHCheck->NeutralizepH < 5 or > 9AqBinAqueous Waste DrumpHCheck->AqBinpH 6-9 (Pass)Neutralize->AqBin

Figure 1: Decision Matrix for segregation of 2-Methyl-2-(3-pyridinyl)propanoic acid waste streams.

Part 5: Regulatory Compliance (RCRA)

In the United States, compliance is governed by the Resource Conservation and Recovery Act (RCRA). While CAS 70433-61-7 is not explicitly "Listed" (F, K, P, or U lists), it is regulated by Characteristic :

  • Ignitability (D001): Not applicable for the solid. Applicable if dissolved in flammable solvents (e.g., Ethanol).

  • Corrosivity (D002): Applicable if the waste solution has a pH ≤ 2 or ≥ 12.5.

    • Action: Neutralization (Protocol A) removes this code.

  • Toxicity (D004-D043): Pyridine (D038) is a listed constituent (Limit: 5.0 mg/L TCLP).

    • Critical Note: While this molecule contains a pyridine ring, it is a derivative. However, under strict EPA interpretation or local POTW (Publicly Owned Treatment Works) rules, pyridine derivatives may trigger false positives or be regulated as a class. Always assume the waste is hazardous. [2]

Manifest Coding Recommendation:

  • If pure/solid: Non-RCRA Regulated Chemical Waste (unless characteristic applies).

  • If in organic solvent: D001 (Ignitable) .

Part 6: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 131829, 2-Methyl-2-(3-pyridinyl)propanoic acid.[1] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][2]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.